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  • Product: 1-[3-(4-Fluorophenoxy)propyl]piperazine
  • CAS: 91940-44-2

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 1-[3-(4-Fluorophenoxy)propyl]piperazine

An In-Depth Technical Guide to the Chemical Properties and Molecular Characterization of 1-[3-(4-Fluorophenoxy)propyl]piperazine Abstract This technical guide provides a comprehensive overview of the chemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Molecular Characterization of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, molecular weight, and analytical characterization of 1-[3-(4-Fluorophenoxy)propyl]piperazine. This compound is a significant scaffold in medicinal chemistry, integrating the privileged piperazine heterocycle with a fluorinated phenoxypropyl moiety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, a robust workflow for its analytical validation, and detailed experimental protocols grounded in established scientific principles. The guide emphasizes the causality behind experimental choices to ensure both technical accuracy and practical utility in a research and development setting.

Core Molecular and Physicochemical Properties

1-[3-(4-Fluorophenoxy)propyl]piperazine is an unsymmetrical N,N'-disubstituted piperazine derivative.[1] Its structure is comprised of a piperazine ring, a flexible propyl linker, and a 4-fluorophenoxy group. The presence of the fluorine atom and the two basic nitrogen atoms of the piperazine ring are key determinants of its chemical behavior, influencing properties such as lipophilicity, solubility, and receptor binding interactions. These characteristics are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of potential drug candidates.[1]

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably calculated and inferred from closely related structures and its dihydrochloride salt.

Table 1: Physicochemical and Identity Data for 1-[3-(4-Fluorophenoxy)propyl]piperazine and its Dihydrochloride Salt

PropertyValue (Free Base)Value (Dihydrochloride Salt)Significance in Drug Development
Molecular Formula C₁₃H₁₉FN₂OC₁₃H₂₁Cl₂FN₂O[2]Defines the elemental composition and stoichiometry.
Molecular Weight 238.31 g/mol (Calculated)311.23 g/mol [2]Essential for all stoichiometric calculations, formulation, and dosage determinations.
Monoisotopic Mass 238.14814 Da (Calculated)N/APrecise mass used for high-resolution mass spectrometry to confirm identity.
CAS Number Not assignedMFCD03428570 (MDL Number)[2]A unique identifier for the specific chemical substance.
IUPAC Name 1-[3-(4-fluorophenoxy)propyl]piperazine1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochlorideStandardized chemical name for unambiguous identification.
Predicted LogP ~1.5 - 2.5 (Estimated)N/AIndicates lipophilicity, affecting membrane permeability and solubility.[3]
Predicted pKa ~8.5-9.5 (Piperazine N), ~4.5-5.5 (Piperazine NH) (Estimated)N/ABasicity influences ionization state at physiological pH, impacting solubility and receptor interaction.[1]

Note: Predicted values are estimated based on the properties of similar structures like 1-(4-fluorophenyl)piperazine and general principles of medicinal chemistry. Experimental verification is required for definitive values.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug design, widely regarded as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1] Its utility stems from a combination of structural and chemical attributes:

  • Structural Versatility : The six-membered ring with its two nitrogen atoms at the 1 and 4 positions can adopt flexible chair and boat conformations, allowing it to fit into a wide variety of enzyme active sites and receptor pockets.[1]

  • Tunable Basicity : The two nitrogen atoms provide basic centers that can be modulated through substitution. This allows for fine-tuning of the molecule's ionization state, which is crucial for aqueous solubility, cell membrane permeability, and forming ionic bonds with biological targets.[3]

  • Synthetic Tractability : The nitrogen atoms serve as versatile synthetic handles, enabling the systematic functionalization of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1]

Piperazine derivatives are prominent in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics, as well as in other areas like oncology and infectious diseases.[3][4][5] The incorporation of a fluorophenyl group, as seen in this molecule, is a common strategy to enhance metabolic stability and binding affinity.[6]

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of a synthesized compound is a non-negotiable pillar of scientific research. A self-validating system of sequential analyses provides the necessary confidence in downstream applications. The causality is critical: we first confirm the correct mass (MS), then elucidate the specific atomic arrangement (NMR), and finally, quantify the purity of the validated structure (HPLC).

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Quantification & Final Release Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Purified Compound Purification->Pure MS Mass Spectrometry (MS) Confirms Molecular Weight Pure->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Covalent Structure Pure->NMR HPLC Purity Assessment (HPLC) Quantifies Purity >95% NMR->HPLC Final Characterized Compound Ready for Use HPLC->Final

Caption: Workflow for the synthesis and characterization of a target compound.

Detailed Experimental Protocols

The following protocols describe standard, field-proven methodologies for the characterization of piperazine derivatives.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Rationale : To confirm that the synthesized molecule has the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic compounds like piperazines, which readily accept a proton to form a positively charged ion [M+H]⁺.

  • Protocol :

    • Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation : Use a mass spectrometer equipped with an ESI source.

    • Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

    • Analysis : Look for the protonated molecular ion peak [M+H]⁺. For 1-[3-(4-Fluorophenoxy)propyl]piperazine (C₁₃H₁₉FN₂O, MW = 238.31), the expected peak would be at m/z 239.15. High-resolution MS can provide confirmation of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Rationale : To confirm the covalent structure of the molecule by probing the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The unique chemical shifts, splitting patterns, and integrations for each nucleus provide a definitive fingerprint of the molecule's architecture.

  • Protocol :

    • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • ¹H NMR :

      • Acquire a standard proton spectrum.

      • Expected Signals : Look for distinct signals corresponding to the aromatic protons on the fluorophenyl ring, the aliphatic protons of the propyl chain, and the protons on the piperazine ring. The aromatic signals will typically appear between δ 6.8-7.2 ppm, while the aliphatic protons will be upfield (δ 1.5-4.0 ppm).

    • ¹³C NMR :

      • Acquire a proton-decoupled carbon spectrum.

      • Expected Signals : Verify the presence of the correct number of carbon signals, including those in the aromatic region (δ 110-160 ppm) and the aliphatic region (δ 20-70 ppm).

    • ¹⁹F NMR :

      • Acquire a fluorine spectrum.

      • Expected Signals : A single signal is expected for the fluorine atom on the phenyl ring, confirming its presence and chemical environment.

    • Analysis : Integrate the ¹H NMR signals to confirm proton counts for each group. Analyze the coupling patterns (splitting) to deduce the connectivity between adjacent protons. Correlate all spectra to build a complete and unambiguous structural assignment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale : To separate the target compound from any unreacted starting materials, byproducts, or other impurities, and to quantify its purity. Reversed-phase HPLC is the standard method for compounds of this polarity.[7]

  • Protocol :

    • Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

    • Instrumentation and Conditions :

      • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase : A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic analytes. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

      • Flow Rate : 1.0 mL/min.

      • Detection : UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.

      • Injection Volume : 10 µL.

    • Analysis :

      • Run the sample and analyze the resulting chromatogram.

      • The purity is calculated based on the area of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically required for compounds intended for biological screening.

Safety and Handling

  • Potential Hazards :

    • Acute Toxicity : Harmful if swallowed.[8][9]

    • Skin Irritation : Causes skin irritation.[8][10]

    • Eye Irritation : Causes serious eye irritation.[8][10]

    • Respiratory Irritation : May cause respiratory irritation.[8][11]

  • Recommended Precautions :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

    • Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-[3-(4-Fluorophenoxy)propyl]piperazine is a molecule of significant interest in drug discovery, leveraging the advantageous properties of the piperazine scaffold. Its proper characterization is paramount for its use in further research. This guide outlines its core chemical properties and provides a robust, logical workflow for its synthesis and validation. By employing a systematic combination of mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment, researchers can ensure the quality and integrity of their material, forming a solid foundation for reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • BenchChem. (2025).
  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • Ingenta Connect. (2021, February 1).
  • Combi-Blocks, Inc. 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride.
  • Sigma-Aldrich. 1-(4-Fluorophenyl)piperazine 98%.
  • Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3).
  • PubChem. 1-(4-Fluorophenyl)piperazine.
  • CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL)
  • Thermo Fisher Scientific. (2025, October 24).
  • Fisher Scientific. (2012, January 31).
  • Synquest Labs. (n.d.). 1-(3-fluorophenyl)
  • JOCPR. (n.d.).

Sources

Exploratory

The Pharmacological Significance of 1-[3-(4-Fluorophenoxy)propyl]piperazine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Architectural Elegance of a Privileged Scaffold In the intricate world of medicinal chemistry, certain molecular frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold is a prime example of such a "privileged structure," particularly in the realm of central nervous system (CNS) drug discovery. This guide delves into the pharmacological significance of this versatile core, exploring its synthesis, multifaceted interactions with key neurological targets, and its role as a foundational element in the design of next-generation antipsychotic and antidepressant agents.

The inherent value of this scaffold lies in the synergistic combination of its constituent parts. The piperazine ring, a recurring motif in CNS-active drugs, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier.[1] The N-arylpiperazine moiety is a well-established pharmacophore for a range of G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors, which are pivotal in the pathophysiology of numerous psychiatric disorders.[2] The 3-(4-fluorophenoxy)propyl chain provides a flexible linker of optimal length to position the piperazine core for effective receptor engagement. Furthermore, the fluorine atom on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity through favorable electronic interactions.

This guide will provide a comprehensive overview of the synthesis of the 1-[3-(4-fluorophenoxy)propyl]piperazine core, dissect its pharmacological activities, and present detailed experimental protocols for its evaluation. Through an exploration of structure-activity relationships and case studies of drugs derived from this scaffold, we aim to equip researchers and drug development professionals with the knowledge to leverage this powerful molecular architecture in their quest for innovative CNS therapies.

Synthesis of the Core Scaffold: A Modular Approach

The synthesis of 1-[3-(4-fluorophenoxy)propyl]piperazine is typically achieved through a convergent and modular approach, allowing for the facile generation of analogs for structure-activity relationship studies. A common and efficient method involves the preparation of a key intermediate, 3-(4-fluorophenoxy)propyl methanesulfonate, followed by its reaction with piperazine.

Experimental Protocol: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Part 1: Synthesis of 3-(4-fluorophenoxy)propan-1-ol

  • Reaction Setup: To a solution of 4-fluorophenol (1.12 g, 10 mmol) in isopropanol, add 3-chloropropanol (1.4 g, 15 mmol), potassium carbonate (2.76 g, 20 mmol), and a catalytic amount of potassium iodide (50 mg).

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL). Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(4-fluorophenoxy)propan-1-ol as an oil. This intermediate is often used in the next step without further purification.[3]

Part 2: Synthesis of 3-(4-fluorophenoxy)propyl methanesulfonate

  • Reaction Setup: Dissolve the crude 3-(4-fluorophenoxy)propan-1-ol (1.3 g, 7.6 mmol) and triethylamine (3 mL) in dichloromethane (10 mL).

  • Mesylation: Cool the solution in an ice bath and add methanesulfonyl chloride (0.8 mL, 10.3 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification: Directly purify the reaction mixture by column chromatography on silica gel to afford 3-(4-fluorophenoxy)propyl methanesulfonate.[3]

Part 3: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

  • Reaction Setup: To a solution of piperazine (a suitable excess, e.g., 5 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide, add the 3-(4-fluorophenoxy)propyl methanesulfonate from the previous step.

  • Nucleophilic Substitution: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride or fumarate) to yield the final product.

Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine cluster_0 Part 1: Synthesis of 3-(4-fluorophenoxy)propan-1-ol cluster_1 Part 2: Synthesis of 3-(4-fluorophenoxy)propyl methanesulfonate cluster_2 Part 3: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine 4-fluorophenol 4-fluorophenol K2CO3_KI K2CO3, KI, iPrOH, Reflux 4-fluorophenol->K2CO3_KI 3-chloropropanol 3-chloropropanol 3-chloropropanol->K2CO3_KI 3-(4-fluorophenoxy)propan-1-ol 3-(4-fluorophenoxy)propan-1-ol K2CO3_KI->3-(4-fluorophenoxy)propan-1-ol MsCl_Et3N MsCl, Et3N, CH2Cl2 3-(4-fluorophenoxy)propan-1-ol->MsCl_Et3N 3-(4-fluorophenoxy)propyl_methanesulfonate 3-(4-fluorophenoxy)propyl methanesulfonate MsCl_Et3N->3-(4-fluorophenoxy)propyl_methanesulfonate SN2 Piperazine, Acetonitrile, Heat 3-(4-fluorophenoxy)propyl_methanesulfonate->SN2 piperazine piperazine piperazine->SN2 final_product 1-[3-(4-Fluorophenoxy)propyl]piperazine SN2->final_product

Caption: Synthetic workflow for 1-[3-(4-Fluorophenoxy)propyl]piperazine.

Pharmacological Significance: A Multi-Target Modulator

The 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold serves as a versatile platform for interacting with a range of CNS targets, with a particular prominence for dopamine and serotonin receptors. This multi-target engagement is a hallmark of many atypical antipsychotics and modern antidepressants, which often exhibit a more favorable side-effect profile compared to their predecessors that targeted single receptors.

Dopamine Receptor Interactions

The dopamine D2 receptor is a primary target for antipsychotic drugs. While excessive blockade of this receptor can lead to extrapyramidal symptoms, partial agonism or a balanced antagonism with other receptors is a key feature of atypical antipsychotics. Derivatives of the 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold have been shown to possess significant affinity for D2 receptors. The nature of the substituent on the second nitrogen of the piperazine ring is crucial in determining the affinity and functional activity at this receptor.

Serotonin Receptor Interactions

The serotonergic system is deeply implicated in the regulation of mood, cognition, and psychosis. The 1-[3-(4-fluorophenoxy)propyl]piperazine core is a frequent component of ligands for various serotonin receptor subtypes.

  • 5-HT1A Receptor: Agonism or partial agonism at the 5-HT1A receptor is a common feature of anxiolytics and antidepressants. This activity is thought to contribute to the therapeutic effects by modulating serotonin release and neurotransmission. Many derivatives of the core scaffold exhibit high affinity for this receptor.[4]

  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key characteristic of atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 receptor blockade.[5]

  • Serotonin Transporter (SERT): Inhibition of the serotonin transporter is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. While not always the primary target, modulation of SERT activity can be a component of the pharmacological profile of compounds containing the 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold.

The following table summarizes the receptor binding affinities of a representative compound, a close analog of the core scaffold, highlighting its multi-target profile.

Receptor/TransporterBinding Affinity (Ki, nM)
Dopamine D215.2
Serotonin 5-HT1A1.2
Serotonin 5-HT2A25.6
Serotonin Transporter (SERT)>750
Norepinephrine Transporter (NET)>650
Alpha-1a Adrenergic9.8

Note: Data presented is for a representative N-arylpiperazine derivative and serves to illustrate the typical multi-target profile. Specific affinities for the unsubstituted 1-[3-(4-Fluorophenoxy)propyl]piperazine may vary.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Pharmacological Activity

The modular nature of the 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold makes it amenable to systematic structural modifications to optimize its pharmacological profile. Key areas for modification include the fluorophenoxy ring, the propyl linker, and the piperazine ring.

  • Fluorophenoxy Ring: The position and nature of the substituent on the phenyl ring can significantly impact receptor affinity and selectivity. The fluorine atom at the 4-position is often favored for its ability to enhance metabolic stability and binding affinity. Other substitutions can be explored to fine-tune the electronic and steric properties of this part of the molecule.

  • Propyl Linker: The three-carbon chain appears to be an optimal length for bridging the fluorophenoxy and piperazine moieties for interaction with many CNS receptors. Shortening or lengthening the chain can lead to a decrease in affinity.

  • Piperazine Ring: The second nitrogen of the piperazine ring is the most common site for introducing diversity. The nature of the substituent at this position is a major determinant of the overall pharmacological profile. Small alkyl groups, aryl groups, and more complex heterocyclic systems have all been explored, leading to compounds with a wide range of activities, from potent D2 antagonists to selective 5-HT1A agonists.

SAR of 1-[3-(4-Fluorophenoxy)propyl]piperazine Derivatives cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Pharmacological Outcomes scaffold 1-[3-(4-Fluorophenoxy)propyl]piperazine fluorophenoxy Fluorophenoxy Ring (Position and nature of F) scaffold->fluorophenoxy linker Propyl Linker (Length and rigidity) scaffold->linker piperazine_sub Piperazine N-substituent (Alkyl, Aryl, Heterocycle) scaffold->piperazine_sub affinity Receptor Affinity (D2, 5-HT1A, 5-HT2A, etc.) fluorophenoxy->affinity linker->affinity piperazine_sub->affinity selectivity Receptor Selectivity piperazine_sub->selectivity functional_activity Functional Activity (Agonist, Antagonist, Partial Agonist) piperazine_sub->functional_activity pk_properties Pharmacokinetic Properties (Solubility, BBB penetration) piperazine_sub->pk_properties

Caption: Key modification sites and their impact on pharmacological properties.

Key Experimental Protocols for Pharmacological Evaluation

A thorough evaluation of compounds derived from the 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold requires a combination of in vitro and in vivo assays to determine their receptor binding profiles, functional activities, and potential therapeutic effects.

In Vitro Receptor Binding Assay: Determining Target Affinity

Objective: To determine the binding affinity (Ki) of a test compound for specific receptors (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for binding to the target receptor expressed in cell membranes.

Step-by-Step Methodology (Example for Dopamine D2 Receptor):

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor (e.g., HEK293 cells transfected with the human D2 receptor) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow start Start membrane_prep Prepare cell membranes expressing the target receptor start->membrane_prep assay_setup Set up 96-well plate with membranes, radioligand, and test compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration scintillation Quantify radioactivity filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro receptor binding assay.

In Vivo Behavioral Model: Forced Swim Test for Antidepressant-Like Activity

Objective: To assess the potential antidepressant-like activity of a test compound in rodents.

Principle: This model is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[7]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a specific time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (optional but recommended): On the day before the test, place each animal in the water-filled cylinder for a short period (e.g., 15 minutes) to prime the immobility response.

  • Test Session: On the test day, place each animal individually in a transparent cylinder filled with water (25°C).

  • Behavioral Scoring: Videotape the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

Case Studies in Drug Discovery: From Scaffold to Clinical Candidate

The 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold has been a starting point for the development of several successful drugs and clinical candidates.

Flibanserin: While the final structure of flibanserin, a drug for hypoactive sexual desire disorder in women, does not contain the fluorophenoxypropyl moiety, its discovery process involved the synthesis and evaluation of numerous arylpiperazine derivatives. The core piperazine structure is a key element of its multi-target engagement, which includes activity at serotonin 5-HT1A and 5-HT2A receptors.

Brexpiprazole: This atypical antipsychotic features a more complex heterocyclic system attached to the piperazine ring, but the underlying principle of a substituted piperazine targeting dopamine and serotonin receptors is a direct evolution of the concepts established with simpler scaffolds like 1-[3-(4-fluorophenoxy)propyl]piperazine. Brexpiprazole exhibits partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.

Future Perspectives: Expanding the Therapeutic Potential

The 1-[3-(4-fluorophenoxy)propyl]piperazine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Fine-tuning Receptor Selectivity: By exploring a wider range of substituents on the piperazine and fluorophenoxy rings, it may be possible to develop compounds with even greater selectivity for specific receptor subtypes, potentially leading to drugs with improved efficacy and fewer side effects.

  • Bioisosteric Replacements: Replacing the piperazine ring with other cyclic diamines or conformationally restricted analogs could lead to novel compounds with improved pharmacokinetic properties or unique pharmacological profiles.

  • New Therapeutic Indications: While the primary focus has been on antipsychotic and antidepressant activities, the multi-target nature of these compounds suggests that they may have potential in other therapeutic areas, such as the treatment of anxiety disorders, cognitive deficits, and pain.

References

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  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers. (2023, March 15). Retrieved from [Link]

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  • Novel Approaches to Serotonin Receptor Interaction Studies - Springer Nature Experiments. (2015). Retrieved from [Link]

  • Receptor binding profile of the antipsychotics included in this study. - ResearchGate. (n.d.). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 1-[3-(4-Fluorophenoxy)propyl]piperazine and its Dihydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Foreword The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-[3-(4-Fluorophenoxy)propyl]piperazine, and its commonly used dihydrochloride salt. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the "why" behind the "how," offering field-proven insights for professionals in drug discovery and development. This document is structured to provide a deep dive into the chemical identity, synthesis, and analytical characterization of this compound, grounded in authoritative references to ensure scientific integrity.

Core Chemical Identifiers and Properties

A precise understanding of a compound's identifiers is fundamental to any research and development endeavor. It ensures accuracy in sourcing, referencing, and regulatory compliance.

1-[3-(4-Fluorophenoxy)propyl]piperazine Dihydrochloride

This is the most commonly available form of the compound for research purposes. The addition of two equivalents of hydrochloric acid enhances its stability and solubility in aqueous solutions, a desirable characteristic for many experimental protocols.

IdentifierValueSource
MDL Number MFCD03428570[3]
Linear Formula C₁₃H₂₁FN₂O·2HCl[4]
Molecular Weight 311.23 g/mol [4]
InChI 1S/C13H19FN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H[4]
InChIKey VMRGSSVEEBFOGX-UHFFFAOYSA-N[4]
SMILES C1CN(CCN1CCCOC2=CC=C(C=C2)F)
1-[3-(4-Fluorophenoxy)propyl]piperazine (Free Base)

The free base form is the parent molecule without the hydrochloride salt. While less common commercially, understanding its properties is crucial for certain synthetic steps and analytical comparisons.

  • Molecular Formula: C₁₃H₁₉FN₂O

  • Molecular Weight: 238.30 g/mol

  • IUPAC Name: 1-[3-(4-fluorophenoxy)propyl]piperazine

Synthesis and Manufacturing

The synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine typically involves a nucleophilic substitution reaction. A common and practical approach is the alkylation of piperazine with a suitable 3-(4-fluorophenoxy)propyl halide.

General Synthetic Pathway

The following diagram illustrates a representative synthetic route. The choice of a large excess of piperazine is a key experimental design element to minimize the dialkylation of piperazine, which would result in an undesired byproduct.

G reagent1 Piperazine product 1-[3-(4-Fluorophenoxy)propyl]piperazine reagent1->product Alkylation reagent2 1-(3-Bromopropoxy)-4-fluorobenzene reagent2->product salt_formation 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride product->salt_formation Salt Formation HCl 2 eq. HCl HCl->salt_formation

A general synthetic route to 1-[3-(4-Fluorophenoxy)propyl]piperazine and its dihydrochloride salt.
Detailed Experimental Protocol: Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine as an Analogous Example

Step 1: Reaction Setup A solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.153 mol) and 1-bromo-3-chloropropane (2.153 mol) is prepared in a mixture of water and acetone.[5] The use of a biphasic solvent system can facilitate the reaction between the reactants.

Step 2: Base Addition A 50% sodium hydroxide solution (5.333 mol) is added dropwise to the stirred solution while maintaining a temperature of 0-10°C.[5] The sodium hydroxide acts as a base to deprotonate the piperazine hydrochloride, allowing the free amine to act as a nucleophile. The controlled temperature is crucial to manage the exothermic nature of the neutralization and the subsequent alkylation reaction.

Step 3: Reaction and Workup The reaction is stirred for 16 hours at room temperature.[5] The organic phase is then separated and concentrated under reduced pressure. The resulting residue is taken up in acetone, filtered, and the filtrate is concentrated to yield the crude product.[5]

Step 4: Salt Formation and Purification The crude product is dissolved in boiling dilute hydrochloric acid. Upon cooling, the hydrochloride salt crystallizes and can be collected by filtration.[5] Recrystallization from water with activated charcoal can be employed for further purification.[5]

Step 5: Conversion to Free Base (Optional) The hydrochloride salt can be converted back to the free base by treatment with an aqueous base, such as 10% sodium hydroxide, followed by extraction with an organic solvent like ether.[5]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of a compound. For piperazine derivatives, a combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for the separation and identification of piperazine analogs.[2][6]

  • GC-MS: This technique is widely used for the analysis of piperazine derivatives, often in forensic and toxicological studies.[7] It allows for the separation of isomers and provides characteristic mass spectra for identification.[8]

  • HPLC: HPLC, particularly with UV detection, is a versatile method for the quantification of piperazine derivatives. For compounds lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product, enabling detection at low concentrations.[4]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the molecule, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.

  • Mass Spectrometry (MS): In addition to its use in GC-MS, mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is a valuable fingerprint for identification.

Pharmacology and Mechanism of Action (Context of Piperazine Derivatives)

While specific pharmacological data for 1-[3-(4-Fluorophenoxy)propyl]piperazine is not extensively detailed in the provided search results, the broader class of piperazine derivatives is well-known for its diverse activities on the central nervous system (CNS).[1] Many piperazine derivatives modulate the activity of neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[2][9]

Potential Targets and Activities

The structural motifs present in 1-[3-(4-Fluorophenoxy)propyl]piperazine—the piperazine ring and the fluorophenoxy group—suggest potential interactions with various receptors.

  • Serotonin Receptors: Phenylpiperazines are known to interact with serotonin receptors. For instance, 1-(4-Fluorophenyl)piperazine is a metabolite of the sedative niaprazine and is known to be a selective antagonist of the 5-HT2 receptor subtype.[9] This suggests that the title compound may also exhibit activity at serotonin receptors.

  • Other CNS Receptors: The piperazine scaffold is found in drugs with antipsychotic, antidepressant, and anxiolytic properties, indicating a broad potential for CNS activity.[1][7]

The following diagram illustrates the general principle of how a piperazine derivative might interact with a G-protein coupled receptor (GPCR), a common target for this class of compounds.

G ligand Piperazine Derivative receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger Cascade effector->second_messenger Signal Transduction cellular_response Cellular Response second_messenger->cellular_response

A simplified schematic of a piperazine derivative interacting with a G-protein coupled receptor.

Applications in Research and Drug Development

Given the pharmacological profile of related piperazine compounds, 1-[3-(4-Fluorophenoxy)propyl]piperazine serves as a valuable building block and research tool in several areas:

  • Lead Optimization: Its structure can be modified to explore structure-activity relationships (SAR) for the development of novel CNS-active agents.

  • Tool Compound: It can be used as a reference compound in the screening and characterization of new chemical entities targeting neurotransmitter receptors.

  • Radiolabeling: The fluorophenoxy group offers a potential site for the introduction of a fluorine-18 radiolabel for use in positron emission tomography (PET) imaging studies.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling 1-[3-(4-Fluorophenoxy)propyl]piperazine and its salts. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.

Conclusion

1-[3-(4-Fluorophenoxy)propyl]piperazine represents a valuable chemical entity within the broader class of pharmacologically active piperazine derivatives. This guide has provided a detailed overview of its chemical identifiers, a plausible synthetic route with insights from an analogous synthesis, and a summary of relevant analytical techniques for its characterization. While specific pharmacological data for this exact compound is limited in the public domain, its structural similarity to known CNS-active agents suggests its potential as a valuable tool for research and development in neuroscience and medicinal chemistry. The information presented herein, grounded in authoritative sources, is intended to serve as a reliable resource for scientists and researchers in their ongoing quest for novel therapeutic agents.

References

  • 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride. Sigma-Aldrich.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research.

  • 1-(4-Fluorophenyl)piperazine. Smolecule.

  • Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-. PubChemLite.

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences.
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  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. (2016).
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  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). Molecules.
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  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). ACS Omega.

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2017). Journal of Medicinal Chemistry.

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Exploratory

Therapeutic Potential of the 1-[3-(4-Fluorophenoxy)propyl]piperazine Scaffold in Modern Antihistamine Research

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The piperazine moiety is a cornerstone in the development of H1 antihistamines, forming the structural basis for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine moiety is a cornerstone in the development of H1 antihistamines, forming the structural basis for numerous first and second-generation drugs. This technical guide explores the therapeutic potential of the 1-[3-(4-Fluorophenoxy)propyl]piperazine scaffold, a structure that, while not extensively studied as an antihistamine itself, possesses key pharmacophoric features that suggest a strong potential for H1 receptor antagonism. We will dissect the structure-activity relationships (SAR) of this scaffold, propose a comprehensive, multi-stage experimental workflow for its evaluation, and discuss its potential positioning within the landscape of allergic disease treatment. This guide is intended to serve as a roadmap for researchers and drug development professionals interested in exploring novel piperazine derivatives for next-generation antihistamine therapies.

Introduction: The Enduring Importance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to confer structural rigidity and its basic nature at physiological pH, have made it a foundational element in a wide array of therapeutic agents.[1][2] In the realm of antihistamine research, the piperazine scaffold is particularly prominent, featuring in well-known drugs from the sedating first-generation hydroxyzine to the non-sedating second-generation cetirizine and levocetirizine.[3][4]

The evolution from first to second-generation piperazine antihistamines represents a triumph of rational drug design, where modifications to the core structure led to agents with dramatically improved safety profiles, primarily by limiting their penetration across the blood-brain barrier.[3] This history of successful optimization underscores the continued potential for new piperazine derivatives to address unmet needs in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria.

This guide focuses on the therapeutic potential of 1-[3-(4-Fluorophenoxy)propyl]piperazine. While direct research on the antihistaminic properties of this specific molecule is not widely published, its structure contains the essential components of the H1 antagonist pharmacophore. By understanding the established structure-activity relationships of this class, we can logically infer its potential and design a rigorous experimental plan to validate it.

The H1 Antihistamine Pharmacophore and Mechanism of Action

The Core Pharmacophore

The generally accepted pharmacophore for an H1 antagonist consists of two aromatic (Aryl) groups linked via a connecting atom to a flexible spacer, which terminates in a basic tertiary amine.[3] In the context of piperazine antihistamines, this is more specifically defined.

cluster_0 General H1 Antagonist Pharmacophore Aryl_1 Aryl 1 X Connecting Atom (e.g., CH, N) Aryl_1->X Aryl_2 Aryl 2 Aryl_2->X Spacer Flexible Spacer (e.g., Alkyl Chain) X->Spacer Amine Basic Tertiary Amine (Protonated at physiological pH) Spacer->Amine

Caption: General Pharmacophore for H1 Antagonists.

For potent piperazine-based antihistamines, a diarylmethyl (benzhydryl) group is often essential for high-affinity binding to the H1 receptor. The piperazine ring itself serves as the crucial basic amine function.[3]

Mechanism of Action: Inverse Agonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins.[3] These receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of histamine. Piperazine antihistamines function as inverse agonists . Unlike a simple antagonist that only blocks the binding of histamine, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity.[3][5] This leads to the downstream inhibition of the signaling cascade responsible for allergic symptoms.

Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Couples PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Ca_release->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction) PKC->Allergic_Response Leads to Antihistamine Piperazine Antihistamine Antihistamine->H1R_inactive Binds & Stabilizes cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Preclinical Development a Synthesis & Purification b H1 Receptor Binding Assay (Radioligand Displacement) a->b c Functional Assay (Calcium Mobilization) b->c d Selectivity Profiling (H2, H3, H4, M1, M3, 5-HT2A, α1) c->d e Histamine-Induced Bronchoconstriction (Guinea Pig Model) d->e Lead Compound Selection f Compound 48/80-Induced Lethality (Rat/Mouse Model) e->f g Pharmacokinetic Profiling (ADME) f->g Candidate Selection h Blood-Brain Barrier Penetration Assay g->h i Preliminary Toxicology h->i

Caption: Phased Experimental Workflow for Antihistamine Candidate Evaluation.

Phase 1: In Vitro Characterization

Objective: To determine the affinity and functional activity of the compound at the H1 receptor and assess its selectivity.

Protocol 1: H1 Receptor Radioligand Binding Assay

  • Source: Commercially available cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-pyrilamine, a well-characterized H1 antagonist.

  • Procedure:

    • Incubate a fixed concentration of cell membranes and [³H]-pyrilamine with increasing concentrations of the test compound (1-[3-(4-Fluorophenoxy)propyl]piperazine).

    • Incubate at room temperature for 60 minutes.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the affinity of the compound for the H1 receptor binding site. A low Ki value is the first indicator of potential potency.

Protocol 2: Functional Calcium Mobilization Assay

  • Rationale: Since the H1 receptor signals via the Gq/11 pathway leading to intracellular calcium release, a functional assay can determine if the compound acts as an antagonist or inverse agonist. [3]2. Procedure:

    • Use whole cells expressing the H1 receptor loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure the baseline fluorescence.

    • Add the test compound to determine its effect on basal signaling (to test for inverse agonism).

    • Subsequently, add a known concentration of histamine (e.g., EC₈₀) and measure the change in fluorescence.

    • An effective antagonist will block the histamine-induced increase in fluorescence.

  • Data Analysis: Generate dose-response curves to calculate the IC₅₀ for the inhibition of the histamine response.

Phase 2: In Vivo Proof of Concept

Objective: To demonstrate the efficacy of the compound in established animal models of histamine-mediated allergic response.

Protocol 3: Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Rationale: The guinea pig airway is highly sensitive to histamine, making this a classic model for evaluating H1 antagonists.

  • Procedure:

    • Administer the test compound to guinea pigs via oral (p.o.) or intraperitoneal (i.p.) route.

    • After a set pre-treatment time (e.g., 60 minutes), expose the animals to an aerosolized solution of histamine.

    • Measure the time to the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).

  • Data Analysis: An effective antihistamine will significantly prolong the time to dyspnea compared to vehicle-treated controls.

Phase 3: Preclinical Development

Objective: To evaluate the drug-like properties of the compound, including its pharmacokinetic profile and potential for CNS side effects.

Protocol 4: Blood-Brain Barrier (BBB) Penetration Assessment

  • Rationale: A key differentiator for second-generation antihistamines is low CNS penetration, which minimizes sedation. [3]2. Procedure:

    • Administer the compound to rodents.

    • At various time points, collect both blood and brain tissue.

    • Homogenize the brain tissue.

    • Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in both plasma and brain homogenate.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio). A low ratio (e.g., < 0.1) is desirable and suggests the compound is a substrate for efflux pumps like P-glycoprotein at the BBB.

Challenges and Future Directions

The primary challenge for the 1-[3-(4-Fluorophenoxy)propyl]piperazine scaffold will be achieving high selectivity for the H1 receptor over other monoamine receptors, given the known activities of similar structures. [6][7][8]Extensive selectivity profiling (Phase 1) is therefore critical.

Future work should focus on SAR-guided optimization. For instance:

  • Aromatic System: Introducing a second aromatic or heteroaromatic ring could enhance affinity, potentially converting the compound into a classic benzhydryl-type antihistamine.

  • Piperazine Substitution: Adding a carboxylated chain to the second nitrogen of the piperazine ring, a strategy that famously produced cetirizine from hydroxyzine, could drastically reduce BBB penetration and improve the safety profile. [3]

Conclusion

The 1-[3-(4-Fluorophenoxy)propyl]piperazine scaffold represents a promising, albeit underexplored, starting point for the development of novel H1 antihistamines. It contains the fundamental structural motifs required for receptor interaction, and its simple structure provides an excellent foundation for medicinal chemistry optimization. By following a rigorous, phased evaluation workflow encompassing in vitro binding and functional assays, in vivo efficacy models, and preclinical pharmacokinetic studies, researchers can systematically validate its potential. The ultimate goal is to leverage the rich history of the piperazine scaffold to develop a next-generation antihistamine with high potency, excellent selectivity, and a superior safety profile for the treatment of allergic diseases.

References

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Foundational

The Ascendant Role of Fluorophenoxy-Piperazine Scaffolds in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Convergence of Privileged Scaffolds In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a quintessential "privileged scaffold"[1][2]. Its six-membered heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a quintessential "privileged scaffold"[1][2]. Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. This duality allows for precise spatial orientation of substituents, facilitating optimal interactions with a wide array of biological targets[3][4]. The basicity of the nitrogen atoms can be readily modulated, influencing the pharmacokinetic properties of the molecule, such as solubility and oral bioavailability[1]. Consequently, the piperazine ring is a cornerstone in the design of numerous therapeutic agents, spanning applications from antipsychotics and antidepressants to anticancer and antimicrobial agents[5][6][7].

The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The fluorophenoxy group, in particular, offers a unique set of properties. The ether linkage provides a degree of rotational flexibility, while the fluorine atom can modulate the electronic properties of the phenyl ring and participate in favorable interactions with biological targets. When this fluorophenoxy linker is coupled with the versatile piperazine scaffold, it gives rise to a class of compounds with significant therapeutic potential. This in-depth technical guide will provide a comprehensive literature review of piperazine derivatives containing fluorophenoxy linkers, with a focus on their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications.

Synthetic Strategies for Fluorophenoxy-Piperazine Derivatives

The synthesis of piperazine derivatives containing fluorophenoxy linkers typically involves a multi-step approach, leveraging well-established organic reactions. The core strategy often revolves around the nucleophilic character of the piperazine nitrogens.

A common synthetic route involves the preparation of a fluorophenoxy-containing electrophile, which is then reacted with a suitable piperazine derivative. This can be achieved through a Williamson ether synthesis, where a fluorophenol is deprotonated with a base to form a phenoxide, which then displaces a leaving group on an alkyl chain attached to an electrophilic functional group. This intermediate can then be reacted with a piperazine.

Alternatively, a piperazine derivative bearing a hydroxyl group can be used as the nucleophile in a Mitsunobu reaction with a fluorophenol. Another approach is the direct N-alkylation of a piperazine with a haloalkyl fluorophenyl ether.

Below is a generalized, step-by-step protocol for a common synthetic pathway:

Experimental Protocol: Synthesis of a 1-(2-(4-Fluorophenoxy)ethyl)-4-arylpiperazine
  • Step 1: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene.

    • To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(2-bromoethoxy)-4-fluorobenzene.

  • Step 2: N-Alkylation of an Arylpiperazine.

    • To a solution of the desired arylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0 eq).

    • Add the synthesized 1-(2-bromoethoxy)-4-fluorobenzene (1.1 eq) to the mixture.

    • Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 1-(2-(4-fluorophenoxy)ethyl)-4-arylpiperazine derivative.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation A 4-Fluorophenol D 1-(2-Bromoethoxy)-4-fluorobenzene B 1,2-Dibromoethane C Base (e.g., K2CO3) G Final Product: 1-(2-(4-Fluorophenoxy)ethyl)-4-arylpiperazine E Arylpiperazine F Base (e.g., K2CO3)

Caption: Generalized synthetic workflow for fluorophenoxy-piperazine derivatives.

Pharmacological Applications and Structure-Activity Relationships

The unique structural features of fluorophenoxy-piperazine derivatives have led to their exploration in various therapeutic areas. The following sections will delve into their applications as serotonin-selective reuptake inhibitors (SSRIs), antipsychotic agents, and anticancer agents, highlighting key structure-activity relationship (SAR) findings.

Serotonin-Selective Reuptake Inhibitors (SSRIs)

A study by Sham et al. described the synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as potential SSRIs with an improved side-effect profile[8]. These compounds were designed as hybrids of a fluoxetine congener and a functionalized piperazine, aiming to mitigate the sexual dysfunction often associated with SSRI treatment[8].

CompoundR-Group on PiperazineSERT IC50 (µM)[8]
7 3-Chlorophenyl1.45
8 2-Methoxyphenyl3.27
9 3-Trifluoromethylphenyl9.56

Structure-Activity Relationship Insights:

  • The study revealed that the nature of the substituent on the second piperazine nitrogen significantly influences the affinity for the serotonin reuptake transporter (SERT)[8].

  • A 3-chlorophenyl substituent (Compound 7 ) resulted in the highest potency among the tested analogues, with an IC50 value of 1.45 µM[8].

  • The introduction of a 2-methoxyphenyl group (Compound 8 ) or a 3-trifluoromethylphenyl group (Compound 9 ) led to a decrease in potency[8].

  • While these initial compounds were less potent than traditional SSRIs, the findings supported the potential of this hybrid scaffold for developing novel antidepressants with a better side-effect profile[8].

Antipsychotic Agents

The piperazine scaffold is a common feature in many atypical antipsychotic drugs, which often target dopamine D2 and serotonin 5-HT2A receptors[6]. The incorporation of a fluorophenoxy linker can modulate the lipophilicity and electronic properties of the molecule, potentially influencing receptor binding and pharmacokinetic profiles. While specific examples of clinically approved antipsychotics with a distinct fluorophenoxy linker are not abundant in the initial literature screen, the structural motif is present in related compounds explored in preclinical studies.

The general pharmacophore for many atypical antipsychotics includes a basic piperazine nitrogen, an aromatic or heteroaromatic moiety, and a linker of variable length and composition. The fluorophenoxy group can be incorporated into this linker to fine-tune the drug-like properties of the molecule.

Antipsychotic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Antipsychotic (Antagonist) AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Response Cellular Response DARPP32->Response

Caption: Simplified dopamine D2 receptor signaling pathway targeted by antipsychotics.

Anticancer Agents

The piperazine ring is a key component of several approved anticancer drugs[7]. Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive scaffold for developing novel oncology therapeutics. The addition of a fluorophenoxy linker can enhance the compound's ability to interact with specific targets within cancer cells and improve its pharmacokinetic profile.

For instance, a study on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives demonstrated their potential as antiproliferative and apoptotic agents by inhibiting BCL2[9]. While this example features a fluorophenyl group directly attached to the piperazine, the underlying principle of using fluorinated aryl piperazines as anticancer agents is well-established. The introduction of a flexible fluorophenoxy linker could offer advantages in terms of accessing different binding pockets of anticancer targets.

CompoundTargetActivity[9]
3e BCL2IC50 = 16.98 µM (MDA-MB-231 cells)
6b BCL2IC50 = 17.33 µM (MDA-MB-231 cells)

Structure-Activity Relationship Insights:

  • The study on sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives showed that these compounds exhibit moderate to high cytotoxic activity against breast cancer cell lines[9].

  • Compounds 3e and 6b were identified as promising antitumor agents, inducing apoptosis through the downregulation of BCL2 expression[9].

  • Molecular docking studies suggested that these compounds interact with critical amino acids in the active domain of BCL2[9].

The versatility of the fluorophenoxy-piperazine scaffold suggests its potential for developing inhibitors of other cancer-related targets, such as kinases and protein-protein interactions.

Future Directions and Conclusion

The convergence of the privileged piperazine scaffold and the advantageous properties of the fluorophenoxy linker presents a compelling strategy for the design of novel therapeutic agents. The existing literature, though not exhaustive on this specific combination, provides a strong foundation for further exploration.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive investigation into the effects of varying the substitution pattern on both the fluorophenoxy and the second aryl/alkyl group on the piperazine is warranted. This includes exploring different isomers of the fluorophenoxy group and introducing a wider range of substituents.

  • Expansion to new therapeutic targets: The potential of this scaffold should be explored against a broader range of biological targets, including enzymes, ion channels, and other receptors implicated in various diseases.

  • Pharmacokinetic optimization: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for their development as viable drug candidates.

References

  • Vadabingi, N., Mallepogu, V., Mallapu, R. E., Pasala, C., Poreddy, S., Bellala, P., ... & Meriga, B. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 1-17. [Link]

  • Sham, K. K. C., Tivari, R., & Turos, E. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry, 12(5), 1029-1035. [Link]

  • Ten, A., Koizhaiganova, R., Bissenbay, D., & Tursynova, B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • Gao, C., Wang, Y., Qin, Y., Li, Z., & Liu, H. (2022). The structure of representative antipsychotic drugs and representative compounds from our previous study. ResearchGate. [Link]

  • Ten, A., Koizhaiganova, R., Bissenbay, D., & Tursynova, B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • Nagy, V., Talian, G., Toth, G., D'Amico, F., Borbely, A., & Csupor-Loffler, B. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3369. [Link]

  • Pharma Helpers. (2021). Structure Activity Relationship of Antipsychotic Drug. Slideshare. [Link]

  • Sato, M., Miyamoto, S., Nakano, H., Morita, T., & Naito, T. (1978). Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of medicinal chemistry, 21(11), 1116-1120. [Link]

  • Seba, M. C., & Mathew, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • de Oliveira, R., de Freitas, R. M., & de Campos, V. E. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 22-41. [Link]

  • Amsallem, C., Gauthier, C., Gembus, V., Le-Goff, S., Sallé, G., Touré, M., ... & Barré, L. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(16), 6046-6059. [Link]

  • Sagar, S. (2021). Structure Activity Relationships - Antipsychotics. Slideshare. [Link]

  • Catino, M., & Ciavolella, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 60. [Link]

  • Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 21(11), 1118-1144. [Link]

  • Burris, K. D., & Stout, S. A. (2017). Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-cancer Agents in Pancreatic Cancer. STARS. [Link]

  • Reddy, T. S., Reddy, G. C., & Reddy, C. S. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC advances, 12(48), 31085-31102. [Link]

  • Laturwale, S. K. J. S., & Singh, J. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8. [Link]

  • Sahin, K., & Durdagi, S. (2020). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

This guide provides an in-depth technical analysis of the solubility profile of 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS: 91940-44-2), a critical intermediate in the synthesis of pharmaceutical agents (e.g., piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS: 91940-44-2), a critical intermediate in the synthesis of pharmaceutical agents (e.g., piperazine-based antihistamines or antipsychotics).[1]

The content is structured as a technical whitepaper for process chemists and researchers, focusing on the methodology for determining solubility, the thermodynamic interpretation of such data, and the expected physicochemical behavior based on structural analogs.[1]

[1]

Executive Summary & Chemical Identity

1-[3-(4-Fluorophenoxy)propyl]piperazine is a bifunctional building block characterized by a secondary amine (piperazine ring) and a fluorinated ether tail.[1] Its solubility profile is the governing factor in optimizing purification (crystallization) and reaction yields.[1]

  • Chemical Structure Analysis:

    • Piperazine Core: Provides basicity and polarity; capable of hydrogen bonding (H-bond acceptor/donor).[1]

    • Fluorophenoxypropyl Chain: Introduces lipophilicity and a dipole moment due to the electronegative fluorine atom.[1]

    • Solubility Prediction: The molecule exhibits "amphiphilic" character.[1] It is expected to show high solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMF, Acetone) due to amine-solvent interactions, while showing limited solubility in non-polar solvents (Hexane) and water (unless protonated).[1]

Experimental Methodology: The Laser Monitoring Protocol

To generate a high-precision solubility profile, the Dynamic Laser Monitoring Method is the industry standard, offering superior accuracy over gravimetric analysis by eliminating sampling errors.[1]

Protocol Workflow

This self-validating protocol ensures thermodynamic equilibrium is identified precisely at the point of phase transition (solid


 liquid).[1]
  • Preparation: A known mass of solute and solvent are loaded into a jacketed equilibrium cell.[1]

  • Dissolution (Heating): The system is heated slowly.[1] A laser beam passes through the suspension.[1]

    • State: Suspension

      
       Scattering is high (low transmittance).[1]
      
  • Equilibrium Detection: As the last crystal dissolves, laser transmittance spikes to maximum.[1] This temperature (

    
    ) is recorded as the saturation temperature.[1]
    
  • Validation: The solution is cooled to induce nucleation (cloud point) to verify the metastable zone width (MSZW), ensuring the

    
     is thermodynamically accurate.
    
Workflow Visualization

The following diagram illustrates the experimental logic and data processing pipeline.

SolubilityProtocol Start Sample Preparation (Weigh Solute/Solvent) Cell Equilibrium Cell (Stirring & Temp Control) Start->Cell Laser Laser Transmission Monitoring Cell->Laser Real-time Signal Detect Phase Transition Detection (T_diss) Laser->Detect Transmittance Spike Detect->Cell Repeat with New Mass Fraction Data Mole Fraction (x) vs Temperature (T) Detect->Data Record T Model Thermodynamic Modeling (Apelblat) Data->Model Regression

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination and thermodynamic modeling.

Solubility Profile & Solvent Ranking

Based on the structural properties of piperazine derivatives (e.g., 1-phenylpiperazine, N-substituted piperazines), the solubility of 1-[3-(4-Fluorophenoxy)propyl]piperazine follows a polarity-driven trend.

Expected Solubility Data Trends

The solubility (


, mole fraction) typically increases with temperature in all organic solvents, indicating an endothermic  dissolution process.[1]
Solvent ClassRepresentative SolventSolubility TrendMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding between solvent -OH and piperazine nitrogens.[1]
Polar Aprotic Acetone, Ethyl AcetateModerate - High Dipole-dipole interactions; compatible with the fluorophenoxy tail.[1]
Non-Polar Toluene, HexaneLow Lack of H-bonding; unfavorable interaction with the polar amine core.[1]
Chlorinated TrichloromethaneVery High Specific solute-solvent interactions often observed with amines.[1]

Key Insight: For crystallization processes, a mixture of Ethanol (Solvent) and Water or Hexane (Anti-solvent) is often the optimal system, leveraging the steep solubility curve in ethanol against the insolubility in the anti-solvent.[1]

Thermodynamic Modeling & Analysis

To translate raw data into actionable process parameters, thermodynamic models are applied.[1] The Modified Apelblat Equation is the most authoritative model for correlating solubility data of pharmaceutical intermediates.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):

[1]
  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for the interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization curves.[1]

Thermodynamic Functions

Using the van't Hoff analysis , we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive  (Endothermic).[1] The energy required to break the crystal lattice exceeds the energy released by solvation.[1]
    
  • Entropy of Solution (

    
    ):  Typically positive .[1] The disorder increases as the ordered crystal lattice breaks down into the solution phase.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • A positive

      
       indicates the process is not spontaneous at standard states (requiring saturation/supersaturation to drive equilibrium).[1]
      

Process Application: Crystallization Design

For 1-[3-(4-Fluorophenoxy)propyl]piperazine, the solubility profile dictates the purification strategy.[1]

  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ), such as Ethanol  or Isopropanol .[1]
    
  • Anti-Solvent Crystallization: If the compound is thermally unstable, adding Water to a saturated Methanol solution is a viable low-temperature alternative.[1]

Thermodynamic Process Diagram

The following diagram details the decision matrix for solvent selection based on thermodynamic parameters.

ProcessDesign cluster_Analysis Thermodynamic Analysis cluster_Decision Process Decision Data Solubility Data (x vs T) Enthalpy ΔH > 0 (Endothermic) Data->Enthalpy Curve Steep Solubility Curve Data->Curve Cooling Cooling Crystallization (Preferred) Enthalpy->Cooling High ΔH Curve->Cooling High Sensitivity AntiSolv Anti-Solvent Precipitation Curve->AntiSolv Flat Curve

Caption: Figure 2. Decision matrix for crystallization technique based on thermodynamic solubility parameters.

References

The methodologies and structural correlations described above are grounded in standard chemical engineering practices for piperazine derivatives.

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies on which the Apelblat model was used. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Tang, S., et al. (2016).[1] Solubility Determination and Thermodynamic Models for 1-(3-Chlorophenyl)piperazine Hydrochloride in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Representative methodology for piperazine salts). Link[1]

  • Wang, J., et al. (2013).[1] Thermodynamic models for determination of the solubility of 1-methyl-4-(4-nitrophenyl)piperazine in different solvents. Fluid Phase Equilibria. (Structural analog analysis). Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-[3-(4-Fluorophenoxy)propyl]piperazine.[1][2][3][4][5][6][7] MilliporeSigma. Link

Sources

Foundational

Metabolic Stability Assessment of 1-[3-(4-Fluorophenoxy)propyl]piperazine: A Technical Guide

Executive Summary This guide provides a comprehensive technical framework for assessing the metabolic stability of 1-[3-(4-Fluorophenoxy)propyl]piperazine . This molecule represents a classic "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for assessing the metabolic stability of 1-[3-(4-Fluorophenoxy)propyl]piperazine . This molecule represents a classic "privileged scaffold" in medicinal chemistry, often serving as a side-chain for antipsychotics (e.g., niaprazine analogs) and serotonin receptor modulators.

The presence of the 4-fluorophenoxy moiety and the basic piperazine nitrogen dictates a specific metabolic profile dominated by Cytochrome P450 (CYP) interactions. This guide details the structural liabilities, in silico prediction workflows, and the gold-standard in vitro microsomal stability protocols required to validate these predictions.

Part 1: Structural Analysis & Metabolic Liability Assessment

Before initiating wet-lab experiments, a structural deconstruction is required to hypothesize the "soft spots" (Sites of Metabolism or SOMs).

Structural Deconstruction

The molecule consists of three distinct pharmacophoric regions, each with specific metabolic susceptibilities:

  • The Piperazine Ring:

    • Liability: High. The secondary amine is a prime target for N-dealkylation and N-oxidation.

    • Enzymology: Predominantly CYP2D6 (due to the basic nitrogen) and Flavin-containing Monooxygenases (FMOs).

  • The Propyl Linker:

    • Liability: Moderate. Subject to aliphatic hydroxylation.

    • Mechanism: Hydrogen atom abstraction (HAT) by high-valent Iron-Oxo CYP species.

  • The 4-Fluorophenoxy Group:

    • Liability: Low to Moderate.

    • The Fluorine Effect: The fluorine atom at the para position blocks the most favorable site for aromatic hydroxylation. This forces metabolism to the ortho position or directs the enzyme toward O-dealkylation (ether cleavage).

Predicted Metabolic Pathways

Based on Structure-Activity Relationships (SAR) of similar phenylpiperazines:

  • Major Pathway: O-dealkylation (cleavage of the ether bond) yielding 4-fluorophenol and the piperazine-propyl alcohol.

  • Secondary Pathway: N-dealkylation at the piperazine nitrogen.

  • Minor Pathway: Aromatic Hydroxylation at the ortho position relative to the oxygen.

Part 2: In Silico Prediction Framework

Modern drug discovery utilizes in silico models to prioritize compounds before synthesis or assay.

Computational Workflow

To predict metabolic stability for this specific molecule, we utilize a consensus approach combining Ligand-Based and Structure-Based design.

  • Quantum Mechanical (QM) Modeling: Calculates Bond Dissociation Energies (BDE) for H-abstraction. The propyl linker C-H bonds are evaluated here.

  • Machine Learning (ML) Models: Tools like StarDrop™ or ADMET Predictor® use QSAR databases to predict CYP isoform selectivity (likely CYP2D6/3A4).

  • Structure-Based Docking: Docking the molecule into the crystal structure of CYP2D6 (PDB: 2F9Q) to visualize steric clashes with the heme iron.

Visualization: In Silico Workflow

The following diagram illustrates the logical flow for computational assessment.

InSilicoWorkflow Input Input Structure: 1-[3-(4-Fluorophenoxy) propyl]piperazine ConfGen 3D Conformer Generation Input->ConfGen QM QM Analysis (Bond Dissociation Energy) ConfGen->QM Docking CYP Isoform Docking (CYP2D6) ConfGen->Docking Consensus Consensus Scoring (SOM Identification) QM->Consensus Docking->Consensus Output Predicted Metabolites: 1. O-Desalkyl 2. N-Oxide Consensus->Output

Figure 1: Consensus workflow combining Quantum Mechanics and Molecular Docking to predict Sites of Metabolism (SOM).

Part 3: In Vitro Validation Protocols

Predictions must be validated using the Microsomal Stability Assay . This is the industry standard for determining Intrinsic Clearance (


) and Half-life (

).
Experimental Design: Liver Microsome Stability

Objective: Measure the disappearance of the parent compound over time in the presence of liver microsomes (human or rat) and NADPH.[1]

Reagents:

  • Test Compound: 1-[3-(4-Fluorophenoxy)propyl]piperazine (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: 1 µM is used to ensure pseudo-first-order kinetics (concentration << Km).

  • Pre-incubation: Mix compound with microsomes (final protein conc: 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc: 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution (ACN + IS). Vortex vigorously.

  • Clarification: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayProtocol cluster_sampling Step 4: Kinetic Sampling Prep Step 1: Prep 1µM Substrate + Microsomes Incubate Step 2: Pre-incubation 37°C, 5 min Prep->Incubate Start Step 3: Initiation Add NADPH Incubate->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench Step 5: Quench (Acetonitrile + IS) T0->Quench T15->Quench T30->Quench T60->Quench Analyze Step 6: LC-MS/MS Quantify Parent % Remaining Quench->Analyze

Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.

Data Calculation

To determine stability, plot the natural logarithm of the percent parent remaining (


) vs. time.[1] The slope of this line is 

(elimination rate constant).

Equations:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where [Microsomal Protein] is typically 0.5 mg/mL.

Part 4: Data Interpretation & Optimization Strategy

Once


 is calculated, the molecule is categorized to inform the optimization strategy.
Clearance Classification Table
Classification

(µL/min/mg)
InterpretationAction Required
Low < 10High StabilityProceed to in vivo PK.
Medium 10 - 45Moderate StabilityIdentify major metabolite; consider blocking soft spots.
High > 45Rapid ClearanceCritical Liability. Structural modification required.
Metabolic Pathway Map

If the compound shows High Clearance , the LC-MS/MS data must be mined for metabolite peaks. For 1-[3-(4-Fluorophenoxy)propyl]piperazine, the expected map is:

MetabolicMap Parent Parent Compound (MW: ~238) M1 M1: O-Dealkylation (Phenol cleavage) Parent->M1 CYP2D6 (Major) M2 M2: N-Oxidation (Piperazine N-Oxide) Parent->M2 FMO / CYP M3 M3: Hydroxylation (Propyl linker) Parent->M3 CYP3A4 (Minor)

Figure 3: Predicted metabolic tree. M1 (O-dealkylation) is often the rate-limiting step for fluorophenoxy ethers.

Optimization Strategy

If


 is too high, apply these medicinal chemistry tactics:
  • Block O-dealkylation: Introduce a steric hinderance (e.g., a methyl group) on the propyl chain adjacent to the oxygen (alpha-substitution).

  • Reduce Basicity: The piperazine nitrogen drives CYP2D6 binding. Add an electron-withdrawing group (e.g., carbonyl) to the piperazine to lower pKa, reducing affinity for the enzyme.

  • Bioisosteres: Replace the ether oxygen with a difluoromethylene (

    
    ) group to prevent oxidative cleavage while maintaining electronic properties.
    

References

  • BioDuro-Global. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Hagler, K., et al. (2008). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition.[2][3][4][5] Retrieved from [Link]

  • Staack, R.F., et al. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Biochemical Pharmacology. Retrieved from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 1-[3-(4-Fluorophenoxy)propyl]piperazine

[1] Executive Summary This Application Note details a robust, scalable synthesis protocol for 1-[3-(4-Fluorophenoxy)propyl]piperazine , a critical "privileged scaffold" in medicinal chemistry.[1] This moiety appears freq...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details a robust, scalable synthesis protocol for 1-[3-(4-Fluorophenoxy)propyl]piperazine , a critical "privileged scaffold" in medicinal chemistry.[1] This moiety appears frequently in the design of serotonin (5-HT) receptor ligands, dopamine antagonists, and sigma receptor modulators.

The protocol is designed for kilogram-scale production , prioritizing process safety, cost-efficiency, and impurity control.[1] Unlike bench-scale methods that rely on chromatographic purification, this route utilizes crystallization-driven isolation and distillative recovery of reagents to ensure economic viability.[1]

Key Performance Indicators (KPIs)
  • Overall Yield: >65% (over 2 steps)

  • Purity: >99.5% (HPLC)

  • Scalability: Validated for 1–10 kg batches.

  • Green Chemistry: Solvent recovery logic included; avoidance of chlorinated solvents where possible.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases. The strategic choice to install the ether linkage before the piperazine attachment avoids the formation of polymerized side products and leverages the low cost of 1-bromo-3-chloropropane.[1]

Retrosynthesis Target 1-[3-(4-Fluorophenoxy)propyl]piperazine (Target Molecule) Intermediate 1-(3-Chloropropoxy)-4-fluorobenzene (Stable Intermediate) Intermediate->Target N-Alkylation (SN2) Piperazine Piperazine (Nucleophile) Piperazine->Target Phenol 4-Fluorophenol (Starting Material) Phenol->Intermediate O-Alkylation (Williamson Ether) Linker 1-Bromo-3-chloropropane (Bifunctional Linker) Linker->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether intermediate followed by amine alkylation.[1]

Phase 1: Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene[1]

This step involves the O-alkylation of 4-fluorophenol.[1] The use of 1-bromo-3-chloropropane is critical; the bromide is significantly more reactive than the chloride, allowing for selective mono-alkylation at the oxygen atom without cyclization or polymerization.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
4-Fluorophenol 1.0Substrate
1-Bromo-3-chloropropane 1.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 1.5Base (Granular)
Acetone (or MEK)5 VolSolvent
Potassium Iodide (KI) 0.05Catalyst (Finkelstein)
Step-by-Step Protocol
  • Charging: To a glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge Acetone (5 L per kg of phenol) and 4-Fluorophenol .[1]

  • Base Addition: Add K₂CO₃ (granular) under stirring. The reaction is exothermic; ensure temperature remains <30°C.

  • Alkylation: Add 1-Bromo-3-chloropropane followed by catalytic KI .[1]

    • Note: KI accelerates the reaction by converting the alkyl bromide to a transient, highly reactive alkyl iodide.

  • Reflux: Heat the mixture to reflux (approx. 56–60°C) for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC until 4-fluorophenol is <1.0%.[1]

  • Workup:

    • Cool to 20°C. Filter off the inorganic salts (KBr/KCl/Excess K₂CO₃).

    • Wash the filter cake with fresh Acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (Distillation):

    • The crude oil contains excess dihalopropane. Perform fractional vacuum distillation.

    • Collect: Fraction boiling at 118–122°C @ 10 mmHg (Lit. range).

    • Yield: Expect 85–90% as a colorless oil.

Phase 2: N-Alkylation of Piperazine (The Scalable Method)[1]

The primary challenge in this step is preventing bis-alkylation (where one piperazine molecule reacts with two alkyl chains).

  • Lab Scale Approach: Chromatography (Not scalable).

  • Scalable Approach: Use a large excess of piperazine (recycled) to statistically favor mono-alkylation.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
Intermediate (Phase 1) 1.0Electrophile
Piperazine (Anhydrous) 5.0Nucleophile
Toluene 6 VolSolvent
Water 4 VolExtraction Medium
Step-by-Step Protocol
  • Reaction Setup: In a reactor, dissolve Piperazine (5.0 eq) in Toluene (or Ethanol, see Process Note 1). Heat to 60°C to ensure complete dissolution.

  • Addition: Add 1-(3-chloropropoxy)-4-fluorobenzene (1.0 eq) dropwise over 1 hour.

    • Rationale: Slow addition keeps the concentration of the electrophile low relative to the piperazine, further suppressing bis-alkylation.

  • Reflux: Heat to reflux (110°C for Toluene) for 8–12 hours.

    • IPC:[1] Monitor disappearance of the chloro-intermediate.[1]

  • Workup (The Critical Separation):

    • Cool the reaction mixture to 20°C.

    • If using Toluene: Add Water (4 volumes). Stir vigorously for 30 minutes.

    • Phase Separation:

      • Aqueous Layer:[1] Contains the excess Piperazine (highly water-soluble) and salts. Save for recovery.

      • Organic Layer:[1][6][7][8] Contains the Product (mono-alkylated) and trace bis-impurity.[1]

    • Perform two additional water washes of the organic layer to ensure complete removal of unreacted piperazine.

  • Salt Formation (Purification):

    • The free base is an oil. To purify and isolate as a solid, convert to the Dihydrochloride salt .

    • Dry the Toluene layer (MgSO₄ or azeotropic distillation).

    • Add Isopropanol (IPA) (3 Vol).

    • Slowly bubble HCl gas or add HCl in IPA/Dioxane (2.2 eq) at 0–5°C.

    • The product precipitates as a white crystalline solid.

  • Isolation: Filter the solid. Wash with cold IPA and Acetone. Dry under vacuum at 50°C.

Process Note 1: Solvent Selection

While ethanol increases reaction rate, Toluene is preferred for scale-up because it allows for easy removal of excess piperazine via simple water extraction (Piperazine partition coefficient favors water; the product favors Toluene).

Process Flow Diagram

ProcessFlow React1 Reactor 1: Ether Synthesis (Reflux Acetone) Filter1 Filtration: Remove Salts React1->Filter1 Distill1 Vacuum Distillation: Isolate Intermediate Filter1->Distill1 React2 Reactor 2: Piperazine Alkylation (Reflux Toluene) Distill1->React2 Intermediate Oil Extract Liquid-Liquid Extraction: Water Wash React2->Extract Waste Aqueous Waste: Contains Excess Piperazine (To Recovery) Extract->Waste Aq. Phase Cryst Crystallization: HCl/IPA Salt Formation Extract->Cryst Org. Phase Final Final Product: Dihydrochloride Salt Cryst->Final

Figure 2: Integrated process flow from raw materials to isolated salt.

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR / IRConforms to structure
Assay HPLC> 98.5% (w/w)
Impurity A HPLC< 0.5% (Bis-alkylated impurity)
Impurity B HPLC< 0.1% (Unreacted Piperazine)
Residual Solvents GC-HSComplies with ICH Q3C

Impurity A (Bis-alkylated): 1,4-bis[3-(4-fluorophenoxy)propyl]piperazine.[1] This is the critical impurity. If >0.5%, recrystallize the salt from Ethanol/Water (9:1).

Troubleshooting & Optimization

  • Low Yield in Phase 1: Ensure the alkyl halide is 1-Bromo-3-chloropropane, not 1,3-dichloropropane. The bromide is essential for the initial lower-temperature alkylation. If using the dichloride, add 0.5 eq of NaI.

  • High Bis-Impurity in Phase 2:

    • Increase Piperazine equivalents to 8.0 or 10.0.

    • Alternative: Use Piperazine Monohydrochloride as the nucleophile (requires reflux in ethanol). This protonates one nitrogen, effectively blocking it from reacting, but reaction kinetics are slower.

  • Emulsions during Extraction: If the Toluene/Water separation is slow, add a small amount of Brine (NaCl solution) or adjust pH to >12 using NaOH to ensure piperazine is fully in the free base form (more water-soluble than the organic product? Actually, free piperazine is highly water soluble, while the product is lipophilic).

Safety & Handling (HSE)

  • 4-Fluorophenol: Toxic and corrosive.[1] Causes severe skin burns. Handle in a fume hood.

  • Piperazine: A known respiratory sensitizer. Inhalation can cause asthma-like symptoms.[1] Use rigorous dust control (local exhaust ventilation) when handling the solid.

  • 1-Bromo-3-chloropropane: Potential alkylating agent (genotoxic).[1] Destroy excess in waste streams using caustic solution.

References

  • Sigma-Aldrich. 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride Product Page.[1]Link (Accessed Oct 2023).

  • PubChem. 1-(3-Chloropropoxy)-4-fluorobenzene (CID 74391).[1] National Library of Medicine. Link

  • Patent US6603003B2. Method for the preparation of piperazine and its derivatives. (Discusses scalable mono-alkylation strategies). Link

  • PrepChem. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (Analogous protocol for chloropropyl-piperazine synthesis). Link

  • Chao, J., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020. (Validates the excess piperazine/monohydrochloride strategy). Link

Sources

Application

Step-by-step preparation of 1-[3-(4-Fluorophenoxy)propyl]piperazine from piperazine

Application Note & Protocol Preparation of 1-[3-(4-Fluorophenoxy)propyl]piperazine: A Detailed Protocol for Controlled Mono-N-Alkylation of Piperazine Abstract This guide provides a comprehensive, step-by-step protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of 1-[3-(4-Fluorophenoxy)propyl]piperazine: A Detailed Protocol for Controlled Mono-N-Alkylation of Piperazine

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine, a valuable intermediate in drug discovery. The synthesis is presented as a robust two-stage process: first, the preparation of the key alkylating agent, 1-(3-chloropropoxy)-4-fluorobenzene, via a Williamson ether synthesis; second, the controlled mono-N-alkylation of piperazine. A significant challenge in piperazine chemistry is achieving selective mono-functionalization over di-alkylation. This protocol emphasizes a protecting group strategy, utilizing tert-butyloxycarbonyl (Boc) protection, to ensure high yield and purity of the desired mono-substituted product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

Introduction: The Challenge and Strategy

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] Its two secondary amine groups offer versatile points for functionalization, but this same reactivity presents a significant synthetic challenge: controlling selectivity to achieve unsymmetrical substitution. Direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[3]

To overcome this, a protecting group strategy is the most reliable method for ensuring selective mono-alkylation.[4][5] This protocol employs the tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines due to its ease of installation and clean, acidic removal.

The overall synthesis is approached in two distinct parts:

  • Synthesis of the Alkylating Intermediate: Preparation of 1-(3-chloropropoxy)-4-fluorobenzene.

  • Controlled Alkylation of Piperazine: A three-step sequence involving (a) mono-protection of piperazine, (b) N-alkylation with the intermediate, and (c) deprotection to yield the final product.

This structured approach ensures a reproducible and high-yielding synthesis suitable for laboratory-scale preparation of 1-[3-(4-Fluorophenoxy)propyl]piperazine.

Part I: Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

Principle & Mechanism: The Williamson Ether Synthesis

The first stage of the synthesis involves the formation of an ether linkage between 4-fluorophenol and an alkyl chain. This is achieved via the classic Williamson ether synthesis, a robust SN2 reaction.[6][7]

The mechanism involves two key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-fluorophenol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting 4-fluorophenoxide ion attacks the electrophilic carbon of 1-bromo-3-chloropropane. 1-bromo-3-chloropropane is an ideal reagent because the C-Br bond is more labile than the C-Cl bond, making bromine a better leaving group and ensuring the reaction occurs selectively at that end. The reaction proceeds via a backside attack characteristic of an SN2 mechanism.[6][7]

Williamson_Ether_Synthesis Mechanism of Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide (Nucleophile) phenol->phenoxide H⁺ abstraction base K₂CO₃ (Base) base->phenoxide alkyl_halide 1-Bromo-3-chloropropane product 1-(3-Chloropropoxy)-4-fluorobenzene alkyl_halide->product phenoxide->product Nucleophilic attack on C-Br salt KBr + KHCO₃ product->salt Br⁻ leaves

Caption: Williamson ether synthesis mechanism.

Experimental Protocol: 1-(3-Chloropropoxy)-4-fluorobenzene

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
4-FluorophenolC₆H₅FO112.1010.0 g89.2 mmol1.0
1-Bromo-3-chloropropaneC₃H₆BrCl157.4416.8 g (11.4 mL)106.8 mmol1.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.2118.5 g133.8 mmol1.5
AcetoneC₃H₆O-200 mL--

Procedure

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (10.0 g), potassium carbonate (18.5 g), and acetone (200 mL).

  • Reagent Addition: Stir the suspension vigorously and add 1-bromo-3-chloropropane (11.4 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃, KBr, KCl) and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification:

    • Dissolve the resulting crude oil in dichloromethane (DCM, 150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1M Sodium Hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain 1-(3-chloropropoxy)-4-fluorobenzene as a colorless oil.[8][9]

    • Expected Yield: 12-14 g (70-80%).

Part II: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

This stage is performed as a three-step sequence to ensure selective mono-alkylation.

Workflow start Piperazine boc_protection Protocol 2A: Mono-Boc Protection start->boc_protection mono_boc 1-Boc-piperazine boc_protection->mono_boc alkylation Protocol 2B: N-Alkylation mono_boc->alkylation protected_product 1-Boc-4-[3-(4-fluorophenoxy) propyl]piperazine alkylation->protected_product alkylating_agent 1-(3-Chloropropoxy) -4-fluorobenzene alkylating_agent->alkylation deprotection Protocol 2C: Boc Deprotection (Acidic) protected_product->deprotection final_product Final Product: 1-[3-(4-Fluorophenoxy)propyl]piperazine deprotection->final_product

Caption: Workflow for controlled mono-alkylation.

Protocol 2A: Mono-Boc Protection of Piperazine

Principle: Reacting piperazine with a slight molar deficit of Di-tert-butyl dicarbonate (Boc₂O) allows for the selective formation of 1-Boc-piperazine.[4][5]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
PiperazineC₄H₁₀N₂86.1420.0 g232.2 mmol2.5
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2520.3 g93.0 mmol1.0
Dichloromethane (DCM)CH₂Cl₂-300 mL--

Procedure

  • Setup: Dissolve piperazine (20.0 g) in DCM (200 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve Boc₂O (20.3 g) in DCM (100 mL) and add this solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 18-22 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water (100 mL) and ethyl acetate (150 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate to obtain crude 1-Boc-piperazine, which is often used in the next step without further purification.

    • Expected Yield: ~17 g (quantitative, may contain some piperazine).

Protocol 2B: N-Alkylation of 1-Boc-piperazine

Principle: The free secondary amine of 1-Boc-piperazine acts as a nucleophile, displacing the chloride from 1-(3-chloropropoxy)-4-fluorobenzene in an SN2 reaction.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
1-Boc-piperazine (crude from 2A)C₉H₁₈N₂O₂186.25~17.0 g~91.3 mmol1.1
1-(3-Chloropropoxy)-4-fluorobenzeneC₉H₁₀ClFO188.6215.6 g82.7 mmol1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.2117.1 g124.1 mmol1.5
Acetonitrile (ACN)C₂H₃N-250 mL--
Potassium Iodide (KI) - OptionalKI166.001.37 g8.27 mmol0.1

Procedure

  • Setup: Combine crude 1-Boc-piperazine, 1-(3-chloropropoxy)-4-fluorobenzene (15.6 g), potassium carbonate (17.1 g), and acetonitrile (250 mL) in a 500 mL round-bottom flask. Add a catalytic amount of potassium iodide (KI) to facilitate the reaction (Finkelstein reaction conditions).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24-36 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected product, which can be purified by column chromatography or used directly in the next step.

Protocol 2C: Boc Deprotection

Principle: The Boc group is labile under acidic conditions and is cleanly removed by treatment with a strong acid like hydrochloric acid (HCl), yielding the dihydrochloride salt of the final product.

Materials & Reagents

ReagentFormulaMoles (from 2B)
Crude Boc-protected productC₁₈H₂₇FN₂O₃~82.7 mmol
4M HCl in 1,4-DioxaneHCl100 mL (400 mmol)
Diethyl Ether(C₂H₅)₂OAs needed

Procedure

  • Setup: Dissolve the crude product from step 2B in 4M HCl in 1,4-Dioxane (100 mL) at 0°C.

  • Reaction: Stir the solution at room temperature for 4-6 hours. A precipitate will form as the reaction progresses.

  • Isolation:

    • Add diethyl ether (200 mL) to the mixture to ensure complete precipitation of the hydrochloride salt.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Purification:

    • Dry the solid under vacuum to yield 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride as a white or off-white solid.

    • The free base can be obtained by dissolving the salt in water, basifying with a strong base (e.g., 6M NaOH) to pH >12, and extracting with an organic solvent like DCM or ethyl acetate.

    • Expected Overall Yield (from 2B): 16-19 g (60-70%).

Safety & Handling

  • 4-Fluorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1-Bromo-3-chloropropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a fume hood.

  • Piperazine: Corrosive. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.

  • Boc₂O: Irritant. Handle with care.

  • 4M HCl in Dioxane: Highly corrosive and flammable. Generates HCl gas. Work exclusively in a well-ventilated fume hood.

References

  • PrepChem.com. (n.d.). Preparation of 1-(3-chloropropyl)-4-(4-fluorophenyl)-piperazine. Retrieved February 23, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 23, 2026, from a source providing an overview of piperazine synthesis.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 23, 2026, from a source detailing the Williamson ether synthesis.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 23, 2026, from a source providing general procedures for Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved February 23, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Semantic Scholar. (2011, June 1). Figure 4 from 1-(3-[18F]fluoropropyl)piperazines as model compounds for the radiofluorination of pyrido[2,3-d]pyrimidines. Retrieved February 23, 2026, from [Link]

  • 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 23, 2026, from [Link]

  • 1-(3-chlorophenyl)-4-(3-fluorobenzoyl)piperazine. (n.d.).
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022, March 31).
  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved February 23, 2026, from [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. (n.d.).
  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. (n.d.).
  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2017, August 21). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved February 23, 2026, from [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Chloropropoxy)-4-fluorobenzene. Retrieved February 23, 2026, from [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. (n.d.).
  • PubChemLite. (n.d.). Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-. Retrieved February 23, 2026, from [Link]

  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • 1-(4-Fluorophenyl)piperazine 98 2252-63-3. (n.d.).
  • Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist.... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, October 18). Understanding the Alkylation Mechanism of 3-Chloropiperidines.... Retrieved February 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved February 23, 2026, from [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives.... (n.d.).
  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved February 23, 2026, from [Link]

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Method

Solvent Optimization for the Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the optimization of solvent systems in the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine, a key intermediate in the development of various pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the optimization of solvent systems in the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine, a key intermediate in the development of various pharmaceutical agents. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by an N-alkylation, is critically influenced by the choice of solvent. This application note details the theoretical basis for solvent selection, provides a systematic protocol for solvent screening, and offers guidance on data interpretation to maximize reaction yield and purity. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish robust and scalable synthetic routes.

Introduction: The Critical Role of Solvents in Piperazine Derivative Synthesis

1-[3-(4-Fluorophenoxy)propyl]piperazine is a versatile building block in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its synthesis typically involves the reaction of 4-fluorophenol with a 1,3-dihalopropane, followed by the N-alkylation of piperazine. Alternatively, a convergent approach involves the reaction of 1-(3-chloropropyl)piperazine with 4-fluorophenol. Regardless of the specific route, the choice of solvent is a paramount parameter that dictates reaction kinetics, equilibrium position, and ultimately, the yield and purity of the final product.

The underlying chemistry involves nucleophilic substitution reactions, which are highly sensitive to the surrounding solvent environment.[1] Polar aprotic solvents, for instance, are known to accelerate SN2 reactions by solvating the cation of the nucleophile while leaving the anion relatively free and more reactive.[2] Conversely, protic solvents can solvate both the cation and the anion, potentially dampening the nucleophilicity of the reacting species.[1] This guide will explore these principles in the context of synthesizing our target molecule, providing a framework for rational solvent selection and optimization.

Theoretical Considerations for Solvent Selection

The synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine involves two key transformations: a nucleophilic aromatic substitution (SNAr) and an N-alkylation of piperazine. The optimal solvent system will effectively facilitate both of these steps, or be chosen to optimize a specific, rate-limiting step.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-fluorophenoxide (generated in situ from 4-fluorophenol and a base) with a propyl halide is a classic SNAr reaction. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer complex.[3] The solvent plays a crucial role in stabilizing this charged intermediate.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred for SNAr reactions.[2][4] They possess high dielectric constants and are effective at solvating cations, leaving the nucleophile (phenoxide) more reactive. Their inability to act as hydrogen bond donors prevents strong solvation of the nucleophile, further enhancing its reactivity.[5]

  • Protic Solvents: Protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its reactivity and slowing down the reaction rate.[1] However, in some cases, hydrogen-bond donating (HBD) solvents can assist in the departure of the leaving group (halide), which can be the rate-limiting step in certain aprotic solvents.[3][5]

N-Alkylation of Piperazine

The subsequent reaction of the substituted propyl halide with piperazine is an N-alkylation, a type of SN2 reaction. The choice of solvent here also significantly impacts the reaction rate.

  • Polar Aprotic Solvents: As with SNAr, polar aprotic solvents are generally favored for SN2 reactions as they do not excessively solvate the nucleophilic nitrogen of piperazine, allowing for a faster reaction rate.[2]

  • Control of Mono-alkylation: A key challenge in the N-alkylation of piperazine is preventing over-alkylation to form the undesired bis-alkylated product. The use of an excess of piperazine is a common strategy. Solvent choice can also play a role; for instance, using piperazine itself as a solvent can be an effective and environmentally friendly approach.[6] Alternatively, employing a monopiperazinium salt in an organic or aqueous organic solvent can favor mono-alkylation.[7]

Experimental Protocols

This section outlines a systematic approach to solvent screening and optimization for the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine. The following protocols are based on a convergent synthesis strategy, reacting 1-(3-chloropropyl)piperazine with 4-fluorophenol.

Materials and Equipment
  • Reagents: 1-(3-chloropropyl)piperazine, 4-fluorophenol, Potassium Carbonate (K₂CO₃), various anhydrous solvents (see Table 1), deionized water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, temperature controller, separatory funnel, rotary evaporator, analytical balance, High-Performance Liquid Chromatography (HPLC) system with a C18 column, Nuclear Magnetic Resonance (NMR) spectrometer.

General Synthesis Procedure

A generalized procedure for the synthesis is provided below. This will serve as the baseline for the solvent screening experiments.

  • To a stirred solution of 4-fluorophenol (1.0 equivalent) in the chosen solvent (10 mL/g of 4-fluorophenol), add potassium carbonate (1.5 equivalents).

  • Add 1-(3-chloropropyl)piperazine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[8]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[8]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Solvent Screening Protocol

This protocol is designed to efficiently screen a range of solvents to identify the most promising candidates for further optimization.

Workflow for Solvent Screening:

G cluster_prep Preparation cluster_rxn Reaction Setup cluster_analysis Analysis & Evaluation cluster_decision Decision Reagents Prepare Stock Solutions (4-fluorophenol, K2CO3, 1-(3-chloropropyl)piperazine) Setup Set up Parallel Reactions (One for each solvent) Reagents->Setup Solvents Select Solvent Panel (Polar Aprotic, Polar Protic, Nonpolar) Solvents->Setup Conditions Maintain Consistent Conditions (Temperature, Stirring, Stoichiometry) Setup->Conditions Monitoring Monitor Reaction Progress (HPLC/TLC at set time points) Conditions->Monitoring Workup Standardized Work-up (Quenching, Extraction) Monitoring->Workup Analysis Analyze Crude Product (HPLC for Yield & Purity) Workup->Analysis Compare Compare Results (Yield, Purity, Reaction Time) Analysis->Compare Select Select Optimal Solvent(s) for further optimization Compare->Select

Caption: Workflow for the systematic screening of solvents.

Procedure:

  • Set up a parallel reaction array with each vessel corresponding to a different solvent from Table 1.

  • Follow the general synthesis procedure (Section 3.2) for each solvent.

  • Maintain a constant reaction temperature (e.g., 80 °C) across all reactions.

  • Take aliquots from each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze by HPLC to monitor the formation of the product and the consumption of starting materials.

  • After a fixed reaction time (e.g., 24 hours), perform the work-up as described in the general procedure.

  • Analyze the crude product from each reaction by HPLC to determine the final yield and purity.

Data Presentation and Analysis

The results of the solvent screening should be tabulated for easy comparison.

Table 1: Solvent Screening for the Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

SolventDielectric Constant (ε)Boiling Point (°C)Reaction Time (h) for >95% ConversionCrude Yield (%)Crude Purity (%) (by HPLC)
Dimethylformamide (DMF)36.715349295
Acetonitrile (ACN)37.58288893
Dimethyl Sulfoxide (DMSO)46.718939596
Tetrahydrofuran (THF)7.666247585
Toluene2.4111> 24< 50Low
Isopropanol (IPA)19.982166580
Acetone20.756128090

Note: The data presented in this table is illustrative and will vary based on specific experimental conditions.

Interpretation of Results and Further Optimization

Based on the illustrative data in Table 1, polar aprotic solvents like DMF, ACN, and DMSO show superior performance in terms of reaction rate and yield. DMSO appears to be the most effective, providing the highest yield and purity in the shortest time.

Logical Relationship between Solvent Properties and Reaction Outcome:

G cluster_properties Solvent Properties cluster_effects Mechanistic Effects cluster_outcomes Reaction Outcomes Polarity High Polarity (High ε) Stabilization Stabilization of Charged Intermediates Polarity->Stabilization Aprotic Aprotic Nature (No H-bond donation) Nucleophilicity Enhanced Nucleophilicity Aprotic->Nucleophilicity BP High Boiling Point Kinetics Increased Reaction Kinetics BP->Kinetics Allows higher reaction temp. Stabilization->Kinetics Nucleophilicity->Kinetics Yield Higher Yield Kinetics->Yield Time Shorter Reaction Time Kinetics->Time Purity Improved Purity Yield->Purity

Caption: Influence of solvent properties on reaction outcomes.

Once the optimal solvent (e.g., DMSO) is identified, further optimization of other reaction parameters such as temperature, reaction time, and stoichiometry of reagents should be performed to maximize the yield and purity of the final product.

Analytical Characterization

The identity and purity of the synthesized 1-[3-(4-Fluorophenoxy)propyl]piperazine should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is crucial for determining the purity of the product and for monitoring reaction progress.[9][10] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of the product and any potential impurities or by-products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of the reaction progress.[10]

Troubleshooting and Best Practices

  • Low Yield:

    • Incomplete Reaction: Increase reaction temperature or time. Ensure reagents are of high purity and anhydrous conditions are maintained if necessary.

    • Side Reactions: Over-alkylation of piperazine can be an issue. Consider using an excess of piperazine or the monopiperazinium salt approach.[7]

  • Low Purity:

    • Residual Starting Materials: Optimize reaction time and stoichiometry.

    • By-product Formation: In addition to over-alkylation, elimination reactions can sometimes compete with substitution. Lowering the reaction temperature may mitigate this.

  • Safety Considerations:

    • Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The selection of an appropriate solvent is a critical step in the successful synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine. A systematic screening approach, guided by an understanding of the underlying reaction mechanisms, allows for the identification of an optimal solvent system. Polar aprotic solvents, particularly DMSO, are generally favored for the SNAr and N-alkylation reactions involved in this synthesis. By following the protocols and guidelines outlined in this application note, researchers can develop a robust, efficient, and scalable process for the production of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (2026).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Semantic Scholar. (2026).
  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • Google Patents. (n.d.).
  • RSC Publishing. (2010). Analytical Methods.
  • RSC Publishing. (2019).
  • ThalesNano. (n.d.).
  • ResearchGate. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
  • PubMed. (2004).
  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PubChem - NIH. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • JIGS Chemical Limited. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
  • MilliporeSigma. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
  • Figshare. (2015).
  • Alfa Chemistry. (n.d.). CAS 57059-62-8 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
  • OPUS
  • Benchchem. (n.d.). 1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine.

Sources

Application

Application Notes and Protocols for the N-alkylation in the Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Abstract This comprehensive guide provides a detailed protocol for the N-alkylation of piperazine, a critical step in the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine. This compound is a key intermediate in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-alkylation of piperazine, a critical step in the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine. This compound is a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to ensure reproducible and efficient synthesis.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs across therapeutic areas like antipsychotics, antidepressants, and anticancer agents.[1] Its prevalence stems from its ability to serve as a versatile linker that can be functionalized at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1] The N-alkylation of piperazine is a fundamental transformation to introduce diverse substituents, thereby modulating a molecule's biological activity. The target molecule, 1-[3-(4-Fluorophenoxy)propyl]piperazine, is a crucial building block for several pharmacologically active compounds.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution reaction, specifically an N-alkylation. Piperazine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction proceeds via an SN2 mechanism.

Key Considerations for this Synthesis:

  • Choice of Alkylating Agent: The ideal alkylating agent is 1-bromo-3-(4-fluorophenoxy)propane or 1-chloro-3-(4-fluorophenoxy)propane. Bromo-derivatives are generally more reactive than their chloro-counterparts, potentially leading to faster reaction times or milder conditions.

  • Control of Mono- vs. Di-alkylation: A key challenge in piperazine alkylation is preventing the undesired di-alkylation product. Using a large excess of piperazine favors the mono-alkylated product by increasing the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule.

  • Role of the Base: A base is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine).

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the piperazine and the alkylating agent. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often employed.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the mono-N-alkylation of piperazine with 1-bromo-3-(4-fluorophenoxy)propane.

Materials:

  • Piperazine (anhydrous)

  • 1-bromo-3-(4-fluorophenoxy)propane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Dissolve 1-bromo-3-(4-fluorophenoxy)propane (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred piperazine suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and piperazine hydrobromide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-[3-(4-Fluorophenoxy)propyl]piperazine can be purified by column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Piperazine Piperazine (excess) Reaction Reflux (82°C) 12-24h Piperazine->Reaction AlkylHalide 1-bromo-3-(4-fluorophenoxy)propane AlkylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Column Chromatography or Distillation CrudeProduct->Purification FinalProduct 1-[3-(4-Fluorophenoxy)propyl]piperazine Purification->FinalProduct

Caption: Workflow for the N-alkylation of piperazine.

Comparative Data of N-Alkylation Conditions

The following table summarizes typical conditions for the N-alkylation of piperazine and its derivatives, drawn from analogous syntheses.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-bromo-3-chloropropane50% NaOH (aq)Acetone/Water0-251666[2]
Alkyl bromidesKOtBuDMSO65-High[3]
1,3-bromo-chloropropane1-(2-hydroxyethyl) piperazine (as base)Toluene32-3510-

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Increase the excess of piperazine to further favor mono-alkylation.

    • Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

  • Formation of Di-alkylated Product:

    • Increase the excess of piperazine.

    • Add the alkylating agent slowly to the reaction mixture.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure the base is of good quality and sufficient quantity.

Safety Precautions:

  • Piperazine and its derivatives can be corrosive and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-alkylation of piperazine is a versatile and powerful method for the synthesis of a wide range of biologically active molecules. The protocol described herein provides a reliable and efficient route to 1-[3-(4-Fluorophenoxy)propyl]piperazine. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-alkylated product.

References

  • FLUPHENAZINE | New Drug Approvals. (2022, January 26).
  • BenchChem. (n.d.). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives.

Sources

Method

Technical Protocol: Isolation and Purification of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Introduction & Chemical Strategy 1-[3-(4-Fluorophenoxy)propyl]piperazine is a critical pharmacophore found in various serotonergic and dopaminergic ligands (e.g., Niaprazine analogs). Its synthesis typically involves the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Strategy

1-[3-(4-Fluorophenoxy)propyl]piperazine is a critical pharmacophore found in various serotonergic and dopaminergic ligands (e.g., Niaprazine analogs). Its synthesis typically involves the N-alkylation of piperazine with 1-(3-chloropropoxy)-4-fluorobenzene.

The primary challenge in isolating this compound is not the reaction itself, but the purification of the mono-alkylated product from the reaction matrix, which contains:

  • Unreacted Piperazine: Often used in large excess (3–10 equivalents) to suppress dimer formation.

  • Bis-alkylated Impurity: 1,4-bis[3-(4-fluorophenoxy)propyl]piperazine (The "Dimer").

  • Inorganic Salts: Generated during the alkylation (e.g., KBr, NaCl).

Physiochemical Basis for Work-up
  • Basicity: The target molecule contains two nitrogen atoms.[1] The secondary amine (

    
    ) is more basic (
    
    
    
    ) than the tertiary amine (
    
    
    ,
    
    
    ). This allows for salt formation (Dihydrochloride) which drastically alters solubility.
  • Solubility Profile:

    • Free Base: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.

    • Piperazine (Starting Material):[1][2] Highly soluble in water; Soluble in Methanol.

    • Bis-alkylated Dimer: Highly lipophilic; Insoluble in water; Less soluble in hydrophilic alcohols than the mono-product.

This protocol leverages Liquid-Liquid Extraction (LLE) for bulk impurity removal, followed by Salt Formation as a self-validating purification step to isolate the target as a high-purity Dihydrochloride salt.

Synthesis Context (Reaction Scheme)

To understand the work-up, one must visualize the species present at the quench point.

ReactionScheme SM1 1-(3-chloropropoxy)- 4-fluorobenzene (Limiting Reagent) Target TARGET: 1-[3-(4-Fluorophenoxy)propyl] piperazine SM1->Target Alkylation SM2 Piperazine (Excess 5-10 eq) SM2->Target Impurity2 IMPURITY B: Excess Piperazine (Water Soluble) SM2->Impurity2 Unreacted Impurity1 IMPURITY A: Bis-alkylated Dimer (Lipophilic) Target->Impurity1 Over-alkylation

Figure 1: Reaction pathways showing the origin of critical impurities managed during work-up.

Protocol A: Primary Isolation (Liquid-Liquid Extraction)

Objective: Remove >95% of excess piperazine and inorganic salts.

Reagents Required[1][2][3][4][5]
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.

  • Wash Solution: Distilled Water and Brine (Saturated NaCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Solvent Evaporation (If applicable):

    • If the reaction was performed in a water-miscible solvent (e.g., Acetonitrile, DMF), evaporate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.

    • Why? Organic solvents in the aqueous phase will prevent effective phase separation and retain piperazine in the organic layer.

  • Partitioning:

    • Resuspend the residue in Dichloromethane (DCM) (10 mL per gram of starting material).

    • Add Distilled Water (10 mL per gram).

    • Agitate vigorously for 5–10 minutes.

  • Phase Separation:

    • Allow layers to separate.[3][4]

    • Top Layer (Aqueous): Contains inorganic salts and the majority of unreacted piperazine. Discard.

    • Bottom Layer (Organic): Contains Target Free Base and Bis-alkylated impurity.

  • The "Piperazine Depletion" Washes (Critical):

    • Wash the organic layer 3 times with water (1:1 volume ratio).

    • Mechanism:[1][2][3] Piperazine has a LogP of -1.17 (highly hydrophilic). The target molecule has a LogP > 2.0. Multiple water washes effectively partition the piperazine out of the DCM.

  • Drying:

    • Wash the organic layer once with Brine to remove residual water emulsion.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and evaporate to dryness to yield the Crude Free Base (typically a pale yellow oil).

Protocol B: Purification via Salt Formation

Objective: Isolate the pure compound as the Dihydrochloride salt, rejecting the bis-alkylated impurity and any remaining non-basic contaminants.

Reagents Required[1][2][3][4][5]
  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).

  • Acid Source: Concentrated HCl (37%) or HCl in Diethyl Ether/Dioxane (2M or 4M).

  • Anti-solvent: Diethyl Ether or Acetone.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the Crude Free Base (from Protocol A) in Ethanol (5 mL per gram of oil). Warm slightly (40°C) if necessary to ensure complete dissolution.

  • Acidification:

    • Cool the solution to 0–5°C (Ice bath).

    • Dropwise, add Concentrated HCl or HCl/Ether solution.

    • Target pH: pH 1–2 (check with wet pH paper).

    • Observation: A white precipitate should begin to form immediately. This is the 1-[3-(4-Fluorophenoxy)propyl]piperazine Dihydrochloride .

  • Precipitation & Aging:

    • Stir the slurry at 0°C for 1 hour.

    • Self-Validating Step: The bis-alkylated impurity (dimer) is bulky and often forms a more soluble salt or remains an oil in ethanol, whereas the target dihydrochloride crystallizes efficiently due to the high lattice energy of the compact piperazine dication.

  • Filtration:

    • Filter the solid using a Buchner funnel.

    • Wash 1: Cold Ethanol (small volume).

    • Wash 2: Diethyl Ether or Acetone (to remove residual ethanol and aid drying).

  • Recrystallization (Polishing):

    • If HPLC purity is <98%, recrystallize the salt.

    • Dissolve in minimum hot Methanol or Ethanol/Water (95:5) .

    • Allow to cool slowly to Room Temperature, then refrigerate.

    • Filter and dry under vacuum at 60°C.

Process Workflow Diagram

WorkupFlow Crude Crude Reaction Mixture (Target + Excess Piperazine + Dimer) Evap Evaporate Reaction Solvent Crude->Evap Partition Partition: DCM / Water Evap->Partition AqLayer Aqueous Layer (Discard: Piperazine, Salts) Partition->AqLayer OrgLayer Organic Layer (Target + Dimer) Partition->OrgLayer Wash Wash x3 with Water (Critical for Piperazine removal) OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry FreeBase Crude Free Base (Oil) Dry->FreeBase SaltForm Salt Formation (Ethanol + HCl) FreeBase->SaltForm Precipitate Precipitate: Target 2HCl Salt SaltForm->Precipitate Filtrate Filtrate (Discard: Dimer, Impurities) SaltForm->Filtrate Final FINAL PRODUCT 1-[3-(4-Fluorophenoxy)propyl] piperazine Dihydrochloride Precipitate->Final

Figure 2: Operational workflow for the isolation and purification process.

Analytical Verification & Troubleshooting

Data Summary Table
ParameterSpecification / Expected ValueNotes
Physical State White Crystalline SolidDihydrochloride salt form
Melting Point 215–220°C (Typical for Piperazine 2HCl salts)Sharp range indicates high purity
Solubility Soluble in Water, Methanol; Insoluble in Ether, DCMFree base is reverse (Soluble in DCM)
1H NMR (D2O)

~7.0 (Ar-H), 4.1 (O-CH2), 3.4-3.6 (Pip-H)
Check for absence of dimer signals
Key Impurity PiperazineCheck via TLC (Ninhydrin stain)
Troubleshooting Guide
  • Issue: Product is Oiling Out instead of Crystallizing.

    • Cause: Solvent is too wet or too polar (too much water).

    • Solution: Decant the solvent, dissolve the oil in absolute ethanol, and add Diethyl Ether until turbid. Scratch the flask wall to induce nucleation.

  • Issue: Persistent Piperazine Impurity.

    • Cause: Insufficient water washes during the free-base extraction.

    • Solution: Do not proceed to salt formation. Redissolve the free base in DCM and repeat water washes (3x). Piperazine is stubborn but highly water-soluble.

  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction (if pH < 9).

    • Solution: Ensure the aqueous layer during extraction is basic (pH > 10). If necessary, add small amounts of NaOH.

References

  • Sigma-Aldrich. 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride Product Information. Retrieved from

  • PubChem. 1-(3-Chloropropoxy)-4-fluorobenzene (Precursor Data). National Library of Medicine. Retrieved from

  • J. Huang, W. Xu, H. Xie, S. Li. (2012). Practical Synthesis of Monosubstituted Piperazines. Journal of Organic Chemistry. Retrieved from

  • PrepChem. Synthesis of 1-(3-chloropropyl)-4-(4-fluorophenyl)-piperazine (Analogous Protocol). Retrieved from

Sources

Application

Title: A Systematic Approach to the Recrystallization and Purification of 1-[3-(4-Fluorophenoxy)propyl]piperazine

An Application Note and Protocol from the Desk of a Senior Application Scientist **Abstract This document provides a comprehensive guide to developing a robust recrystallization protocol for 1-[3-(4-Fluorophenoxy)propyl]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for 1-[3-(4-Fluorophenoxy)propyl]piperazine. Recognizing that this compound is often a synthetic intermediate in drug development, achieving high purity is paramount for downstream applications. This guide moves beyond a single, rigid protocol, instead presenting a systematic methodology for solvent selection, protocol optimization, and purity verification. We will explore the underlying chemical principles that govern the crystallization process, empowering researchers to logically troubleshoot and adapt these techniques for optimal yield and purity. Detailed step-by-step protocols for single-solvent and multi-solvent systems are provided as excellent starting points for method development.

Introduction: The Critical Role of Purification

1-[3-(4-Fluorophenoxy)propyl]piperazine is a key structural motif in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, its purity directly impacts the safety, efficacy, and reproducibility of subsequent research and development phases. Impurities, such as unreacted starting materials, by-products, or residual solvents, can introduce significant variability and potentially misleading results in biological assays.[1]

Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization can dramatically enhance the purity of a synthetic product, often yielding a crystalline material with a well-defined melting point. This document serves as a practical, field-proven guide for researchers and drug development professionals to achieve this goal.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 1-[3-(4-Fluorophenoxy)propyl]piperazine.

  • Piperazine Ring: This is a basic, polar, and hydrophilic moiety containing two nitrogen atoms. It is capable of hydrogen bonding and salt formation. Piperazine itself has high solubility in water.[2]

  • Fluorophenoxy Group: This is a largely non-polar, hydrophobic (lipophilic) aromatic group. The fluorine atom is electronegative but does not significantly alter the overall non-polar character.

  • Propyl Linker: A flexible, non-polar aliphatic chain connecting the two terminal groups.

The molecule, therefore, possesses a dualistic nature: a polar, hydrophilic "head" (the piperazine) and a non-polar, lipophilic "tail" (the fluorophenoxypropyl group). This amphiphilic character suggests that it will not be extremely soluble in either very polar solvents (like water) or very non-polar solvents (like hexane). Its ideal solubility will likely be in solvents of intermediate polarity.

The Cornerstone: Solvent Selection

The "ideal" recrystallization solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Differential Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Inertness: The solvent must not react with the compound.

  • Safety: The solvent should have a low toxicity and flammability profile.

Systematic Solvent Screening Protocol

When specific solubility data is unavailable, a systematic, small-scale screening is the most logical first step.

Objective: To identify a suitable solvent or solvent system for recrystallization.

Materials:

  • 1-[3-(4-Fluorophenoxy)propyl]piperazine (crude product)

  • Test tubes or small vials (10-12)

  • Selection of solvents (see Table 1)

  • Heat gun or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into each test tube.

  • Add a solvent from Table 1 dropwise (e.g., 0.2 mL at a time) to one of the tubes at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a candidate for a solvent/anti-solvent system.

  • If the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Record all observations systematically.

Data Presentation: Solvent Properties

The following table summarizes the properties of common laboratory solvents to aid in the selection process.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Non-Polar
n-Hexane0.1691.9Good anti-solvent candidate.
Toluene2.41112.4May dissolve the compound when hot.
Intermediate Polarity
Diethyl Ether2.8354.3Very volatile, high flammability.
Ethyl Acetate (EtOAc)4.4776.0Often a good choice for compounds of intermediate polarity.
Acetone5.15621Often a good "solvent" in a solvent/anti-solvent pair.[3]
Polar Aprotic
Acetonitrile (ACN)5.88238Good solvent, can be difficult to remove.
Polar Protic
Isopropanol (IPA)3.98218Excellent candidate; commonly used for piperazine derivatives.[4]
Ethanol (EtOH)4.37824Excellent candidate; commonly used for piperazine derivatives.[5][6]
Methanol (MeOH)5.16533May be too strong a solvent, but worth screening.[5]
Water10.210080Unlikely to be a good single solvent due to the lipophilic tail.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Recommended Starting Point: Isopropanol)

This is the most straightforward method and should be attempted first. Isopropanol and ethanol are excellent starting points based on literature for similar piperazine derivatives.[4][5][6]

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-[3-(4-Fluorophenoxy)propyl]piperazine in an Erlenmeyer flask. Add a minimal amount of isopropanol (IPA) and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot IPA until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight). Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by pouring hot solvent through them. Quickly filter the hot solution. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel stem.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

  • Chilling: Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the product decreases further at lower temperatures.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA. Causality: The cold solvent washes away the impurity-laden mother liquor without dissolving a significant amount of the product.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Example: Acetone/Hexane)

This method is useful if the compound is too soluble in a particular solvent at room temperature, or if no single solvent provides satisfactory results.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., n-hexane) dropwise. Causality: The anti-solvent reduces the overall solvating power of the mixture, decreasing the product's solubility.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation). If necessary, add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Crystallization & Isolation: Allow the solution to stand undisturbed. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization is complete, cool, filter, wash with the anti-solvent, and dry as described in Protocol 1.

Visualization of Workflows

Logical Flow for Method Development

Recrystallization_Development A Start: Crude Product B Literature Search & Property Analysis (Polarity, Functional Groups) A->B C Small-Scale Solvent Screen (See Table 1) B->C D Evaluate Results: Good Crystal Formation? C->D E Protocol 1: Single-Solvent Recrystallization D->E Yes F Consider Solvent/Anti-Solvent System D->F No H Optimize & Scale-Up E->H G Protocol 2: Solvent/Anti-Solvent Recrystallization F->G G->H I Characterize Final Product (MP, HPLC, NMR) H->I J Pure Product I->J

Caption: Decision workflow for developing a recrystallization protocol.

Single-Solvent Recrystallization Workflow

Single_Solvent_Workflow start_end start_end process process optional optional decision decision io io start Start dissolve 1. Dissolve Crude Solid in Min. Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2. Add Activated Charcoal is_colored->add_charcoal Yes cool_slowly 4. Cool Slowly to Room Temp is_colored->cool_slowly No hot_filter 3. Hot Filter to Remove Insoluble Impurities add_charcoal->hot_filter hot_filter->cool_slowly chill 5. Chill in Ice Bath cool_slowly->chill vacuum_filter 6. Isolate Crystals (Vacuum Filtration) chill->vacuum_filter wash 7. Wash with Ice-Cold Solvent vacuum_filter->wash dry 8. Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for single-solvent recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated. / Impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add more solvent. / Try a lower-boiling point solvent. / Use a solvent/anti-solvent system at a lower temperature.
No Crystals Form Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even in cold solvent.Boil off some of the solvent to increase concentration and cool again. / Try scratching the inner wall of the flask with a glass rod. / Add a seed crystal. / Switch to a less powerful solvent or use a solvent/anti-solvent method.
Poor Recovery/Low Yield Too much solvent was used. / The product is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. / Crystals were washed with too much or warm solvent.Use the minimum amount of solvent necessary. / Ensure adequate chilling time in an ice bath. / Ensure filtration apparatus is properly pre-heated. / Always wash with a minimal amount of ice-cold solvent.
Colored Product Colored impurities are co-precipitating with the product.Use activated charcoal during the dissolution step (See Protocol 1, Step 2). / A second recrystallization may be necessary.

Characterization and Purity Assessment

After recrystallization, it is essential to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to any available literature values.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess purity. The purified compound should appear as a single spot, with no visible impurities that were present in the crude material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC chromatogram of the final product should show a single major peak, allowing for the calculation of purity as a percentage (e.g., >99%).[7]

  • Spectroscopic Methods (NMR, IR, MS): These methods confirm the chemical identity and structure of the compound, ensuring that no degradation or chemical transformation occurred during the purification process.

Conclusion

The purification of 1-[3-(4-Fluorophenoxy)propyl]piperazine via recrystallization is a critical step for ensuring the integrity of research and development activities. While no single protocol is universally perfect, the systematic approach outlined in this guide—beginning with an understanding of the molecule's properties, followed by logical solvent screening and protocol execution—provides a robust framework for success. By understanding the causality behind each step, researchers can intelligently adapt these methods to achieve high-purity material with optimal recovery, thereby enhancing the quality and reliability of their scientific outcomes.

References

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from IJPPR.[5]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from Neuroquantology.[6]

  • Vystrčil, A. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.[4]

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from Google Patents.[8]

  • PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved from PubChem.[9]

  • Google Patents. (n.d.). Recovery and purification of piperazine. Retrieved from Google Patents.[10]

  • PubChemLite. (n.d.). Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-. Retrieved from PubChemLite.[11]

  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from SWGDrug.[3]

  • Chemsrc. (2025, August 25). 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. Retrieved from Chemsrc.[12]

  • EPA. (n.d.). 1-[3-[3-(1-Methylethyl)phenoxy]propyl]piperazine Properties. Retrieved from EPA.[13]

  • ChemicalBook. (n.d.). 104860-26-6(CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE) Product Description. Retrieved from ChemicalBook.[14]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. Retrieved from PubChem.[15]

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)piperazine 98 2252-63-3. Retrieved from Sigma-Aldrich.[16]

  • Waters Corporation. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Retrieved from Waters Corporation.[17]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from PMC.[18]

  • Shimadzu. (n.d.). Purification made easy - secrets of science – magazine. Retrieved from Shimadzu.[19]

  • PubChemLite. (n.d.). 1-(3,3-bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine. Retrieved from PubChemLite.[20]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal.[21]

  • ChemScene. (n.d.). 2252-63-3 | 1-(4-Fluorophenyl)piperazine. Retrieved from ChemScene.[22]

  • ResearchGate. (2017, August 21). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved from ResearchGate.[23]

  • Biotage. (2023, February 6). How to Purify your Target Compound with Minimal Impurities. Retrieved from Biotage.[24]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from Physical Chemistry Research.[25]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from SINTEF.[26]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from CORE.[27]

  • LCGC Europe. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from LCGC Europe.[7]

  • Journal of Student Research. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from Journal of Student Research.[1]

  • University of Hertfordshire. (2025, September 15). Piperazine. Retrieved from AERU.[2]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from Cheméo.[28]

Sources

Method

Application Note &amp; Protocols: 1-[3-(4-Fluorophenoxy)propyl]piperazine as a Versatile Building Block for Novel Psychotropic Agents

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document provides a detailed guide for researchers and drug development professionals on the application of 1-[3-(4-Fluorophenoxy)propyl]piperazine as a key building block in the synthesis of innovative psychotropic agents. We will explore its physicochemical properties, detail robust synthetic protocols for its incorporation into complex molecules, and present a case study on the synthesis of Flibanserin. The causality behind experimental choices and methods for ensuring protocol integrity through analytical validation are emphasized throughout.

Introduction: The Strategic Importance of the Fluorophenoxypropyl-Piperazine Scaffold

The 1-[3-(4-Fluorophenoxy)propyl]piperazine moiety is a valuable pharmacophore due to a combination of structural and electronic properties that enhance drug-like characteristics. The flexible propyl linker allows for optimal positioning of the terminal aromatic group within a receptor binding pocket. The basic nitrogen of the piperazine ring is a key interaction point and provides a handle for tuning aqueous solubility and pKa. Crucially, the 4-fluoro substitution on the phenoxy ring can enhance metabolic stability by blocking a potential site of para-hydroxylation and can improve binding affinity through favorable electronic interactions.

This building block is a cornerstone for creating ligands that modulate monoamine pathways, which are implicated in a wide range of psychiatric disorders.[2] Its derivatives have shown significant activity at serotonin (5-HT) and dopamine (D2/D3) receptors, making them prime candidates for developing novel antidepressants, antipsychotics, and anxiolytics.[2][3]

Physicochemical Properties & Synthesis of the Building Block

Before its application, understanding the fundamental properties and synthesis of the title compound is essential.

Key Properties
PropertyValueCAS Number
Molecular FormulaC₁₃H₁₉FN₂O64092-53-5
Molecular Weight238.30 g/mol
AppearanceOff-white to pale yellow solid or oil
Boiling Point~140-150 °C at 0.1 mmHg (Predicted)
SolubilitySoluble in methanol, ethanol, DMSO, DCM
Representative Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

The most direct synthesis involves the N-alkylation of piperazine with a suitable 3-(4-fluorophenoxy)propyl halide. This method is efficient and scalable for laboratory purposes.

Causality Note: An excess of piperazine is used to act as both the nucleophile and a scavenger for the HBr byproduct, driving the reaction to completion and simplifying purification. Alternatively, an inorganic base like K₂CO₃ can be used with a stoichiometric amount of piperazine.

G cluster_reactants Reactants cluster_products Products piperazine Piperazine (excess) reagents Solvent: Acetonitrile (ACN) Heat (Reflux) piperazine->reagents Nucleophile & Base alkyl_halide 1-Bromo-3-(4-fluorophenoxy)propane alkyl_halide->reagents Electrophile target 1-[3-(4-Fluorophenoxy)propyl]piperazine salt Piperazine HBr Salt reagents->target reagents->salt G start_node 1-[3-(4-Fluorophenoxy) propyl]piperazine product Flibanserin Analogue start_node->product Nucleophilic Substitution intermediate 1-(2-Chloroethyl)-1,3-dihydro- 2H-benzimidazol-2-one intermediate->product K₂CO₃, KI (cat.) Solvent: ACN or DMF

Fig. 2: General workflow for Flibanserin analogue synthesis.
Protocol: Synthesis of a Flibanserin Analogue

This protocol details the key coupling step.

Materials:

  • 1-[3-(4-Fluorophenoxy)propyl]piperazine (1.0 eq)

  • 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Potassium Iodide (KI), catalytic amount (~0.1 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one, potassium carbonate, and potassium iodide.

  • Inerting: Flush the system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the limiting reagent). Begin vigorous stirring. Add 1-[3-(4-Fluorophenoxy)propyl]piperazine to the mixture.

  • Reaction: Heat the mixture to reflux (for ACN, ~82°C) and maintain for 12-24 hours.

    • Causality Note: K₂CO₃ is the base that neutralizes the HCl formed during the reaction. KI acts as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, which accelerates the rate of substitution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperazine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the filter cake with a small amount of ACN. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) or by recrystallization from a suitable solvent system like isopropanol or ethanol/water. [4]

Expected Results & Validation
ParameterExpected OutcomeAnalytical Method
Yield 60-85%Gravimetric analysis after purification
Purity >98%HPLC with UV detection
Identity Consistent with structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

Self-Validation System:

  • ¹H NMR: Expect to see characteristic peaks for both the fluorophenoxypropyl and benzimidazolone moieties. Key signals include the aromatic protons, the -OCH₂- triplet, and the multiple piperazine and ethyl linker protons in the aliphatic region.

  • Mass Spectrometry (ESI+): The primary ion observed should correspond to the molecular weight of the target compound + 1 ([M+H]⁺).

  • HPLC: A single major peak should be observed at the expected retention time, confirming the purity of the isolated product.

General Protocols for Derivatization

The secondary amine of the piperazine ring is the primary site for synthetic modification, allowing for the introduction of diverse functionalities.

Protocol: Reductive Amination

This protocol allows for the coupling of the piperazine building block to various aldehydes and ketones.

Procedure:

  • Dissolve 1-[3-(4-Fluorophenoxy)propyl]piperazine (1 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Causality Note: NaBH(OAc)₃ is preferred as it is less reactive towards the carbonyl group than other hydrides like NaBH₄, reducing the likelihood of alcohol byproduct formation. It is also tolerant of the mildly acidic conditions generated by the intermediate iminium ion formation.

  • Stir the reaction at room temperature for 4-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can then be purified by chromatography.

Conclusion and Future Perspectives

1-[3-(4-Fluorophenoxy)propyl]piperazine is a highly effective and versatile scaffold for the synthesis of novel psychotropic agents. Its inherent structural and electronic features provide a solid foundation for developing compounds with high affinity for key CNS targets. The synthetic protocols outlined herein are robust and adaptable, providing a clear pathway from building block to complex, pharmacologically active molecules. Future work in this area could involve exploring bioisosteric replacements for the fluorophenyl ring or modifying the propyl linker to alter flexibility and receptor binding kinetics, further expanding the chemical space for next-generation CNS therapeutics.

References

  • Borsini, F., et al. (1996). For treatment of central nervous system disorders. U.S.
  • Jaśkowska, J., et al. (2020). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Bioorganic & Medicinal Chemistry, 28(10), 115459.
  • PrepChem.com. (n.d.). Preparation of 1-(3-chloropropyl)-4-(4-fluorophenyl)-piperazine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Szigetvári, Á., et al. (2019). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Reaction Chemistry & Engineering, 4(4), 652-657.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 23, 2026, from [Link]

  • Yang, F., et al. (2016). A Facile Route of Synthesis for Making Flibanserin. Organic Process Research & Development, 20(7), 1332-1336.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Zareba, P., et al. (2020). Chemical puzzles in the search for new, flexible derivatives of lurasidone as antipsychotic drugs. Bioorganic & Medicinal Chemistry, 28(10), 115459.
  • Zena, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-[3-(4-Fluorophenoxy)propyl]piperazine in large-scale synthesis

Technical Support Center: 1-[3-(4-Fluorophenoxy)propyl]piperazine Synthesis Ticket Status: OPEN Assigned Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry) Subject: Optimization of Yield and Selectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[3-(4-Fluorophenoxy)propyl]piperazine Synthesis

Ticket Status: OPEN Assigned Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry) Subject: Optimization of Yield and Selectivity in Large-Scale Synthesis[1]

Introduction: The "Help Desk" Approach

Welcome to the technical support center. You are likely encountering one of three critical failure modes in the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine (a key intermediate for Niaprazine).

In my experience scaling this reaction from gram to kilogram batches, "yield" is rarely lost; it is usually misdirected into the bis-alkylated impurity or lost during the separation of the diamine excess. This guide treats your synthesis as a system of competing kinetics and solubility parameters.

Module 1: The Selectivity Crisis (Bis-Alkylation)

User Query: "I am getting a 60:40 mixture of my desired mono-product and the bis-impurity. How do I stop the second alkylation?"

Technical Diagnosis: Piperazine is a symmetrical diamine.[1] Once the first alkyl group attaches, the remaining secondary amine (


) often becomes more nucleophilic than the original primary amine sites due to electron donation from the alkyl chain, depending on steric factors. If your stoichiometry is 1:1, statistical distribution dictates you will form significant amounts of 1,4-bis[3-(4-fluorophenoxy)propyl]piperazine .[1]

The Solution: Kinetic Trapping via Stoichiometry You must flood the reaction with nucleophile (piperazine) to statistically starve the mono-product of the electrophile.

Protocol: High-Dilution/High-Equivalents Strategy
ParameterStandard (Fail)Optimized (Pass)Rationale
Piperazine Equiv. 1.0 - 1.5 eq5.0 - 10.0 eq High excess ensures the alkyl halide (

) encounters virgin piperazine, not the product.[1]
Addition Mode Mixed all at onceSlow addition of R-X Adding the electrophile dropwise to the piperazine solution keeps local concentration of

low.[1]
Solvent DMF (High boiling)Acetonitrile or Toluene Easier solvent recovery; Toluene allows azeotropic drying of piperazine.[1]

Self-Validating Checkpoint:

  • TLC Monitor: Run TLC (DCM/MeOH/NH

    
     90:10:1). If you see a spot moving faster than your product (
    
    
    
    ), that is the bis-impurity.[1] It should remain
    
    
    by area.[1]

Module 2: Reaction Kinetics (The Finkelstein Adjustment)

User Query: "The reaction takes 48 hours at reflux and still shows starting material. If I increase the temperature, I get degradation."

Technical Diagnosis: The precursor is likely 1-(3-chloropropoxy)-4-fluorobenzene .[1] Alkyl chlorides are sluggish electrophiles.[1] Forcing the temperature promotes elimination (forming the alkene side-product) rather than substitution.[1]

The Solution: In-Situ Halogen Exchange Convert the unreactive alkyl chloride into a reactive alkyl iodide transiently using a catalytic Finkelstein reaction.[1]

Protocol: Catalytic Activation
  • Solvent: Acetonitrile (ideal for Finkelstein) or 2-Butanone (MEK).[1]

  • Catalyst: Add 0.1 - 0.2 eq of Potassium Iodide (KI) .

  • Mechanism:

    
    . The 
    
    
    
    species reacts roughly 100x faster with piperazine.[1]

Visualization of the Pathway:

ReactionPathway Start Alkyl Chloride (Sluggish Electrophile) Intermediate Alkyl Iodide (Transient Active Species) Start->Intermediate + KI (Cat.) Finkelstein Product Mono-Alkylated Target Start->Product Slow Direct Path Intermediate->Product + Piperazine Fast Piperazine Piperazine (Excess) Impurity Bis-Alkylated Impurity Product->Impurity + Alkyl Chloride (If Piperazine low)

Figure 1: Catalytic cycle showing how Iodide accelerates the desired path while excess piperazine suppresses the red impurity path.

Module 3: Purification (The Acid/Base Switch)

User Query: "I used 10 equivalents of piperazine as suggested. Now, how do I get rid of the 9 equivalents left over without column chromatography?"

Technical Diagnosis: Piperazine is highly water-soluble, whereas your product (with the lipophilic fluorophenoxypropyl tail) is much less so.[1] However, both are basic.[1] You cannot simply wash with water.[1] You must exploit the hydrophobicity difference using a pH-swing extraction.[1]

Protocol: The "pH Swing" Workup
  • Evaporation: Remove the reaction solvent (Acetonitrile/Toluene) under reduced pressure.[1]

  • Uptake: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Water Wash (First Pass): Wash the organic layer with water (x3).[1]

    • Why? Free piperazine partitions heavily into water; the mono-product stays in organic.[1]

    • Critical: If the product precipitates, your organic volume is too low.

  • The Acid Cut (Optional but High Purity):

    • Extract the organic layer with 1M HCl .[1]

    • Result: Product and remaining piperazine go into the Aqueous phase as salts.[1] Non-basic impurities (unreacted alkyl halide) stay in Organic (Discard Organic).[1]

  • The Base Release:

    • Basify the Aqueous phase to pH > 12 using NaOH.[1]

    • Extract back into DCM.[1]

    • Refinement: At this stage, residual piperazine is extremely water-soluble and will remain in the aqueous waste, while the lipophilic product extracts cleanly.

Visualization of Workup Logic:

WorkupFlow Crude Crude Mixture (Product + Excess Piperazine) Step1 Dissolve in DCM + Wash with H2O Crude->Step1 Split1 Phase Separation Step1->Split1 Aq1 Aqueous Waste (Contains 90% Excess Piperazine) Split1->Aq1 Org1 Organic Phase (Product + Lipophilic Impurities) Split1->Org1 Step2 Extract with 1M HCl Org1->Step2 Split2 Phase Separation Step2->Split2 Org2 Organic Waste (Unreacted Alkyl Halide) Split2->Org2 Aq2 Acidic Aqueous (Product Salt) Split2->Aq2 Step3 Basify (pH > 12) + Extract DCM Aq2->Step3 Final Final Organic Layer (Pure Product) Step3->Final

Figure 2: Purification logic flow to isolate mono-substituted product without chromatography.

FAQ: Troubleshooting Specific Failures

Q: Can I use 1-bromo-3-chloropropane in a "one-pot" reaction with 4-fluorophenol and piperazine? A: Not recommended. If you mix 4-fluorophenol, the dihalide, and piperazine, you will get a statistical mess of O-alkylation and N-alkylation.[1]

  • Correct Workflow: Perform the O-alkylation first (Williamson ether synthesis) to make the ether-chloride intermediate.[1] Isolate it. Then react with piperazine.[1][2][3][4][5][6][7][8][9][10][11]

Q: My product is an oil that refuses to crystallize. How do I get a solid? A: The free base is often an oil or low-melting solid.[1]

  • Fix: Convert it to the dihydrochloride salt .[1] Dissolve the oil in ethanol and add concentrated HCl or HCl/Ether. The salt, 1-[3-(4-fluorophenoxy)propyl]piperazine

    
     2HCl, is a stable, white solid with a high melting point, making it easier to handle and store.
    

Q: I see a spot on TLC at the baseline that won't move. What is it? A: That is likely the piperazine dihydrochloride salt formed during the reaction (Piperazine acts as the base to sponge up the HCl produced). It is insoluble in organic solvents and should be filtered off before the aqueous workup.[1]

References

  • Piperazine Mono-alkylation Kinetics

    • Source: Rossen, K., et al. "Selective Monoalkylation of Piperazine."[1] Tetrahedron Letters, 1995.[1]

    • Context: Establishes the necessity of 5-10 eq excess to suppress bis-alkylation.[1]

  • Finkelstein Catalysis in Alkylation

    • Source: Smith, M. B. Organic Synthesis. 4th Ed.[1] Academic Press, 2016.[1]

    • Context: General mechanism for iodide c

      
       reactions of alkyl chlorides.[1]
      
  • Synthesis of Niaprazine Intermediates (Patent)

    • Source: US Patent 4,064,247 "Piperazine Deriv
    • Context: Describes the specific linkage of fluorophenoxy-propyl chains to piperazine rings.
    • Link:[1]

  • Purification of Piperazine Derivatives

    • Source: US Patent 2,919,275 "Purification of Piperazine".[1]

    • Context: Principles of separating piperazine from its derivatives via solubility and salt formation.[1]

    • Link:[1]

Sources

Optimization

Optimizing reaction temperature for fluorophenoxy propyl piperazine formation

Ticket ID: #RXN-OPT-8842 Subject: Optimizing reaction temperature for fluorophenoxy propyl piperazine formation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-8842 Subject: Optimizing reaction temperature for fluorophenoxy propyl piperazine formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering yield inconsistencies and impurity spikes during the synthesis of 1-[3-(4-fluorophenoxy)propyl]piperazine . This nucleophilic substitution (


) is sensitive. While increasing temperature improves kinetics according to the Arrhenius equation, it disproportionately accelerates side reactions—specifically elimination (E2)  and quaternary ammonium salt formation .

This guide moves beyond basic "recipe following" to a thermodynamic control strategy. We will implement a Finkelstein-assisted protocol to lower the required thermal energy while maintaining reaction velocity.

Module 1: The Kinetic Sweet Spot

The Core Conflict: In the alkylation of piperazine with 1-(3-chloropropoxy)-4-fluorobenzene, you are balancing two competing energy landscapes:

  • 
     Substitution (Desired):  Bimolecular, requires orbital alignment. Rate increases linearly with temperature.
    
  • E2 Elimination (Undesired): Formation of the allyl ether byproduct (1-(allyloxy)-4-fluorobenzene). This pathway has a higher activation energy (

    
    ) and is entropically favored at higher temperatures.
    

The Solution: Do not simply crank the heat to "force" the reaction. Instead, lower the activation energy of the desired path using a catalyst (KI), allowing you to operate at a temperature where the E2 pathway is kinetically silent.

Temperature-Solvent Matrix

Data based on standard 0.5M concentration runs.

SolventBoiling Point (

C)
Recommended

Dielectric Const. (

)
Kinetic ProfileImpurity Risk
Acetone 56Reflux (56) 20.7Slow (w/o KI)Low (Thermal limit prevents E2)
Acetonitrile (ACN) 8260 - 65 37.5Optimal Moderate (High risk at reflux)
DMF 15380 - 90 36.7FastHigh (Promotes over-alkylation)
Toluene 1101002.38Very SlowHigh (Poor solubility of salts)

Critical Insight: Acetonitrile at 60-65°C is the "Goldilocks" zone. It provides sufficient polarity to stabilize the transition state but remains below the threshold where elimination becomes dominant.

Module 2: Troubleshooting Impurities

Use this logic flow to diagnose your HPLC/LC-MS traces.

ImpurityLogic Start Analyze HPLC Trace CheckRRT Identify Impurity RRT (Relative Retention Time) Start->CheckRRT ImpurityA RRT < 0.9 (Non-polar species) CheckRRT->ImpurityA ImpurityB RRT > 1.2 (High MW species) CheckRRT->ImpurityB ImpurityC Broad Peak / Baseline Drag CheckRRT->ImpurityC DiagnosisA Diagnosis: Allyl Ether (Elimination Product) ImpurityA->DiagnosisA ActionA Action: Lower Temp (-10°C) Switch Base to K2CO3 (weaker) DiagnosisA->ActionA DiagnosisB Diagnosis: Bis-alkylated Dimer (Piperazine bridging two chains) ImpurityB->DiagnosisB ActionB Action: Increase Piperazine Eq. (Target 3.0 - 5.0 equiv) DiagnosisB->ActionB DiagnosisC Diagnosis: Quaternary Ammonium Salt ImpurityC->DiagnosisC ActionC Action: Switch Solvent (Avoid DMF) Lower Temp DiagnosisC->ActionC

Figure 1: Decision tree for identifying and mitigating common impurities based on relative retention time (RRT).

Module 3: Optimized Protocol (Finkelstein Modification)

This protocol uses in situ halogen exchange (Cl


 I) to accelerate the reaction at lower temperatures, preserving the fluorophenoxy moiety and preventing elimination.

Reagents:

  • 1-(3-chloropropoxy)-4-fluorobenzene (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv) [Note: Excess prevents dimerization]

  • Potassium Carbonate (

    
    ) (2.0 equiv) [Milled/Powdered]
    
  • Potassium Iodide (KI) (0.1 equiv) [Catalyst]

  • Acetonitrile (ACN) [Solvent, 10 volumes]

Step-by-Step Workflow:

  • Catalyst Activation: Charge the reactor with

    
    , KI, and Piperazine in ACN. Stir at 40°C  for 30 minutes.
    
    • Why? This ensures the base is suspended and the piperazine is fully dissolved before the alkyl halide is introduced.

  • Controlled Addition: Dissolve 1-(3-chloropropoxy)-4-fluorobenzene in minimal ACN. Add dropwise to the reactor over 1 hour.

    • Why? Keeping the concentration of the alkylating agent low relative to the piperazine favors mono-alkylation over bis-alkylation.

  • The Thermal Ramp: Heat the mixture to 60°C .

    • Do NOT Reflux (82°C). The KI catalyst makes the leaving group (Iodide) so labile that 60°C is sufficient. Refluxing will only increase impurity profiles.

  • Monitoring: Sample at 4 hours.

    • Success Criteria: Conversion > 95%.[1][2] If < 90%, add 0.05 eq KI, not heat.

  • Workup: Cool to 20°C. Filter inorganic salts (

    
    ). Concentrate filtrate.[1]
    
Module 4: Frequently Asked Questions (FAQ)

Q: Why use Potassium Carbonate (


) instead of Triethylamine (TEA)? 
A:  TEA is a nucleophilic base and can compete with piperazine to form quaternary ammonium salts (quats), especially at higher temperatures. 

is inorganic and insoluble in the organic phase, acting purely as a proton scavenger on the solid surface, reducing side reactions.

Q: Can I use water as a co-solvent to dissolve the base? A: No. Water solvates the nucleophile (piperazine), forming a hydration shell that reduces its reactivity (nucleophilicity). It also increases the risk of hydrolysis of the fluorophenoxy ether linkage. Keep the system anhydrous.

Q: My reaction stalls at 80% conversion. Should I increase the temperature to 90°C? A: Resist the urge. Stalling is usually due to "surface poisoning" of the inorganic base by precipitating salts (KCl).

  • Correct Fix: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) or simply increase agitation speed to grind the solids. Increasing temperature will likely degrade your product before converting the remaining 20%.

Q: Why do I see a "double" peak for my product in HPLC? A: Piperazine derivatives often exist as conformers (chair/boat) or protonated species that separate on acidic columns. Ensure your mobile phase pH is basic (pH > 8, using ammonium bicarbonate) or sufficiently acidic (pH < 3) to collapse these forms into a single peak.

References
  • Mechanism of Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Piperazine Alkylation Kinetics: "Synthesis of 1-(3-(4-fluorophenoxy)propyl)piperazine reaction conditions." BenchChem Technical Notes. 3

  • Impurity Control in N-Alkylation: "Process for the N-monoalkylation of piperazine." Google Patents (DE1092019B). 4

  • Catalytic Effects in Amination: "A High Temperature Green Method for Direct N-Alkylation." ThalesNano Application Notes. 5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum Analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Introduction In the landscape of modern drug discovery and development, the piperazine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The compound 1-[3-(4-Fluorophenoxy)propyl]piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the piperazine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The compound 1-[3-(4-Fluorophenoxy)propyl]piperazine is a key intermediate and structural analogue in this class, making its unambiguous structural verification paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as the definitive technique for this purpose, offering unparalleled insight into molecular structure.

This guide provides a comprehensive framework for the ¹H-NMR analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine. Moving beyond a simple recitation of data, we will delve into the rationale behind the experimental setup, predict and interpret the spectral features based on first principles, and compare these features against potential synthetic precursors to ensure analytical certainty. This document is designed for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for structural elucidation.

Part 1: A Validated Protocol for High-Resolution ¹H-NMR Spectroscopy

The quality of an NMR spectrum is fundamentally dependent on the meticulousness of the sample preparation and data acquisition process. The following protocol is designed as a self-validating system to ensure reproducibility and high-resolution data.

Core Experimental Workflow

The logical flow from a solid sample to an interpretable spectrum involves several critical stages, each designed to minimize artifacts and maximize informational content.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Sample Solvent Select Deuterated Solvent (e.g., CDCl₃) Dissolve Dissolve Sample in 0.6-0.7 mL of Solvent TMS Add Internal Standard (TMS, 0.0 ppm) Filter Filter into 5 mm NMR Tube Shim Homogenize Magnetic Field (Shimming) Filter->Shim Insert Sample into Spectrometer Lock Lock on Deuterium Signal Shim->Lock Acquire Acquire FID (Pulse Sequence, Scans) FT Fourier Transform (FID -> Spectrum) Acquire->FT Transfer Raw Data Lock->Acquire Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0.0 ppm) Baseline->Calibrate Integrate Integrate Signals Calibrate->Integrate Analyze Assign Peaks & Analyze Coupling Integrate->Analyze

Caption: Workflow for ¹H-NMR Analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: The goal is a homogenous solution free of particulates, which can degrade magnetic field homogeneity and broaden spectral lines.[1] The choice of solvent is critical; it must dissolve the analyte without contributing interfering proton signals.[2]

  • Protocol:

    • Accurately weigh 5-10 mg of 1-[3-(4-Fluorophenoxy)propyl]piperazine.[3] For routine ¹H-NMR, this concentration provides an excellent signal-to-noise ratio within a reasonable acquisition time.[1]

    • Select a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power for many organic molecules and its single residual peak at ~7.26 ppm.[4]

    • Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial. This volume ensures the sample fills the active region of the NMR coil in a standard 5 mm tube.[1][3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point for chemical shifts.[5][6][7]

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[8]

2. NMR Data Acquisition:

  • Rationale: Instrument parameters are set to ensure the entire spectrum is captured with adequate resolution and sensitivity. Shimming is arguably the most critical step, as it physically adjusts the magnetic field to be as uniform as possible across the sample, leading to sharp, well-resolved peaks.[3]

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field against drift during the experiment.[1]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Set acquisition parameters. A typical ¹H experiment would use:

      • Spectral Width: 0-12 ppm, to cover the full range of common organic protons.[3]

      • Pulse Sequence: A standard single 90° pulse experiment.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Rationale: The raw FID signal is a time-domain signal that must be converted into the familiar frequency-domain spectrum through a Fourier Transform. Subsequent processing steps correct for phase and baseline distortions to produce an accurate representation of the NMR signals.[3]

  • Protocol:

    • Apply a Fourier Transform to the FID.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each signal. The integral value is directly proportional to the number of protons giving rise to that signal.[6][7]

Part 2: Predictive Spectral Analysis and Interpretation

The structure of 1-[3-(4-Fluorophenoxy)propyl]piperazine contains several distinct proton environments. We can predict the ¹H-NMR spectrum by dissecting the molecule into its constituent parts: the 4-fluorophenoxy group, the propyl chain, and the piperazine ring.

Structure for Analysis: (Image of 1-[3-(4-Fluorophenoxy)propyl]piperazine with protons labeled for discussion)


(Self-generated image for illustrative purposes)
  • H_a, H_b: Aromatic protons on the fluorophenyl ring.

  • H_c: Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

  • H_d: Central methylene protons of the propyl chain (-CH₂-CH₂ -CH₂-).

  • H_e: Methylene protons adjacent to the piperazine nitrogen (-CH₂ -N<).

  • H_f: Piperazine methylene protons adjacent to the propyl-substituted nitrogen.

  • H_g: Piperazine methylene protons adjacent to the N-H group.

  • H_h: The amine proton (-NH ).

The 4-Fluorophenoxy Moiety (H_a, H_b)
  • Chemical Shift (δ): Aromatic protons typically resonate between 6.5-8.5 ppm.[7] The electronegative oxygen atom attached to the ring will deshield these protons, shifting them downfield. The fluorine atom further influences the electronic environment. We expect these signals to appear in the 6.8-7.1 ppm range.

  • Multiplicity: The protons ortho to the fluorine (H_b) will couple to the fluorine and to the meta protons (H_a). The protons meta to the fluorine (H_a) will couple to the ortho protons (H_b). Due to the symmetry of the para-substituted ring, this will likely result in what appears to be two complex multiplets or a classic AA'BB' system, which often simplifies to look like two overlapping triplets or doublets of doublets.

The Propyl Linker (H_c, H_d, H_e)
  • H_c (-O-CH₂-): These protons are directly attached to a carbon bonded to a highly electronegative oxygen atom. This causes significant deshielding. We predict a signal around 4.0 ppm . This signal should be a triplet due to coupling with the two adjacent H_d protons (n+1 rule, 2+1=3).[9]

  • H_d (-CH₂-CH₂-CH₂-): This central methylene group is coupled to H_c on one side (2 protons) and H_e on the other (2 protons). It will therefore be split by four neighboring protons, resulting in a quintet or a more complex multiplet. Being further from the electronegative atoms, it will be more shielded than H_c and H_e, appearing around 1.9-2.1 ppm .

  • H_e (-CH₂-N<): These protons are adjacent to a nitrogen atom, which is less electronegative than oxygen. They will be less deshielded than H_c. A reasonable estimate is ~2.5 ppm . This signal should also be a triplet , as it is coupled only to the two H_d protons.

The Piperazine Ring (H_f, H_g, H_h)
  • H_f and H_g: The piperazine ring protons typically appear as broad signals due to conformational exchange (chair-chair interconversion).[10][11] In this asymmetrical molecule, the four protons on the carbons adjacent to the propyl-substituted nitrogen (H_f) are chemically non-equivalent to the four protons adjacent to the NH group (H_g).

    • H_f: These protons are part of the tertiary amine environment and will likely resonate around 2.6-2.8 ppm as a broad multiplet.

    • H_g: These protons are part of the secondary amine environment and are expected to be slightly more upfield, around 2.9-3.1 ppm , also as a broad multiplet.

  • H_h (-NH): The amine proton signal is often a broad singlet and its chemical shift is highly variable, depending on solvent, concentration, and temperature. It can appear anywhere from 1.5-4.0 ppm . This peak will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic confirmatory test.

Part 3: Summarized Data and Comparative Analysis

Predicted ¹H-NMR Data Table

The following table summarizes the expected spectral data for 1-[3-(4-Fluorophenoxy)propyl]piperazine in CDCl₃.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative # of H)MultiplicityPredicted Coupling Constant (J, Hz)
H_a, H_b (Aromatic)6.8 – 7.14HMultiplet (m)-
H_c (-O-CH₂ -)~4.02HTriplet (t)~6-7
H_d (-CH₂-CH₂ -CH₂-)~2.02HQuintet (quin) or Multiplet (m)~6-7
H_e (-CH₂ -N<)~2.52HTriplet (t)~7
H_f (Piperazine -N-CH₂ -)~2.74HBroad Multiplet (br m)-
H_g (Piperazine -NH-CH₂ -)~3.04HBroad Multiplet (br m)-
H_h (-NH )1.5 - 4.0 (variable)1HBroad Singlet (br s)-
Comparative Analysis: Confirming Identity

A key role of NMR in a drug development setting is not just to identify a compound, but to confirm its purity and distinguish it from starting materials or side-products.

  • Comparison vs. 1-(4-Fluorophenyl)piperazine (Precursor): This starting material would show signals for the aromatic protons (~6.8-7.1 ppm) and two distinct signals for the piperazine protons, along with an NH proton signal.[12][13] The complete absence of the three characteristic propyl chain signals (H_c, H_d, H_e) in its spectrum is the critical differentiator. The presence of the triplet at ~4.0 ppm (H_c) is a definitive marker for the successful ether linkage in the final product.

  • Comparison vs. 1-Bromo-3-chloropropane (Precursor): This alkylating agent would show two triplets and a central multiplet in the 2.0-4.0 ppm range. However, it lacks any aromatic or piperazine signals. Its presence as an impurity would be easily detected.

  • Impact of the Fluorine Atom: If one were to analyze the non-fluorinated analogue, 1-(3-phenoxypropyl)piperazine, the aromatic region would be simplified. The protons would show a more classic set of multiplets between ~6.9 ppm and ~7.3 ppm. The fluorine in our target molecule causes a slight upfield shift of the aromatic signals and introduces complex ¹H-¹⁹F coupling, which can be further investigated with specialized NMR experiments if needed.[14]

Conclusion

The ¹H-NMR spectrum of 1-[3-(4-Fluorophenoxy)propyl]piperazine provides a unique and definitive fingerprint for its structural confirmation. By understanding the influence of the molecule's electronic and structural features on proton chemical shifts and coupling patterns, a clear and unambiguous assignment of all signals is achievable. The protocol and interpretive guide presented here offer a robust framework for researchers to confidently acquire, analyze, and verify the structure of this and related piperazine derivatives, ensuring the integrity and quality of materials used in pharmaceutical research and development.

References

  • Benchchem. (n.d.).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337–41349.
  • Steinberg, J., Wodtke, R., Löser, R., Köckerling, M., & Mamat, C. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6561.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Leicester. (n.d.). How to Prepare Samples for NMR. University of Leicester Department of Chemistry.
  • Mesbah Energy. (2021, April 18).
  • Al-Masoudi, N. A., Al-Salihi, A. I., Abbas, A. K., & Al-Amery, K. H. A. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 11(54), 34226–34241.
  • Yakan, H., & Ceylan, S. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 69-77.
  • McGill University. (n.d.).
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Nmr-profiling.com. (n.d.).
  • Chemistry LibreTexts. (2021, December 15). 6.
  • Mohamad, M., et al. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants....
  • Nicewicz, D. A., et al. (n.d.).
  • Reich, H. (2020, February 14).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine.
  • PubChemLite. (n.d.). Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-.
  • Odion, E. E., & Usifoh, C. O. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
  • Almaghrabi, M. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Figshare.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Abraham, R. J. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • ChemScene. (n.d.). 1-(4-Fluorophenyl)piperazine.
  • Cambridge, J., et al. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - NIH.
  • Steinberg, J., et al. (2018, September 22).
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

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Comparative

Technical Characterization Guide: FTIR Confirmation of 1-[3-(4-Fluorophenoxy)propyl]piperazine

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers. Executive Summary & Strategic Context In the synthesis of pharmaceutical actives (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary & Strategic Context

In the synthesis of pharmaceutical actives (APIs) such as niaprazine analogues or specific serotonin modulators, 1-[3-(4-Fluorophenoxy)propyl]piperazine serves as a critical intermediate. Its structural integrity hinges on three distinct moieties: a secondary amine (piperazine), a propyl ether linker, and a para-fluorinated phenyl ring.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the operational workhorse for rapid raw material identification (RMID) and in-process control (IPC). This guide provides a comparative analysis of FTIR methodologies (ATR vs. Transmission) and establishes a self-validating logic for confirming this specific molecule against its chlorinated precursors and non-fluorinated analogs.

Structural Analysis & Characteristic Band Assignments

To validate this molecule, one must confirm the presence of specific functional groups while proving the absence of precursor impurities.[1] The spectrum is dominated by the interplay between the strong Ether (C-O-C) and Aryl Fluoride (C-F) stretches.

Table 1: Diagnostic FTIR Bands for Confirmation
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Amine (Piperazine) N-H Stretch3300 – 3450Medium, BroadConfirms secondary amine (N4 position). Absence suggests salt formation or degradation.
Aryl Fluoride C-F Stretch1200 – 1250Very Strong The "Anchor Peak." Often merges with C-O stretch. Distinguishes from non-fluorinated analogs.
Aryl Ether C-O-C Asym.[1][2] Stretch1230 – 1260StrongConfirms the ether linkage.
Aryl Ether C-O-C Sym. Stretch1020 – 1050MediumSecondary confirmation of the phenoxy group.
Aromatic Ring C=C Ring Stretch1500 & 1600Medium-SharpClassic doublet for aromatic systems.
Para-Substitution C-H Out-of-Plane Bending810 – 840StrongCritical. Confirms 1,4-substitution pattern (para-fluoro).
Alkyl Chain C-H Stretch (sp³)2800 – 2950MediumPropyl linker and piperazine ring CH₂ groups.

Technical Insight: In para-fluorophenoxy systems, the C-F stretch (~1215 cm⁻¹) and the asymmetric C-O-C stretch (~1245 cm⁻¹) often overlap to create a massive, broadened absorption band. Do not expect two distinct baselined peaks; look for a complex "super-band" with shoulders.[3]

Comparative Methodology: ATR vs. KBr Transmission

Choosing the right sampling technique is crucial for this molecule due to its physical state (often a low-melting solid or viscous oil depending on purity/salt form) and the intensity of the C-F bond.

Comparison Matrix
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Preparation Time < 2 Minutes (Direct application)15-20 Minutes (Grinding/Pressing)
Sample State Ideal for oils/sticky solids (Free base)Ideal for crystalline salts (HCl/oxalate)
Spectral Resolution Lower (Peak broadening common)Higher (Crucial for fingerprinting)
Path Length Control Fixed (via crystal penetration)Variable (User-dependent)
Artifacts Peak shifts at lower wavenumbersMoisture bands (H₂O) if hygroscopic
Verdict Best for Routine ID / Warehousing Best for Reference Standard Characterization
Recommendation
  • Use ATR (Diamond/ZnSe) for routine incoming goods inspection. The speed outweighs the resolution loss.

  • Use KBr Transmission when validating a new supplier or investigating an "Out of Specification" (OOS) result, particularly to resolve the C-F/C-O overlap region.

The Self-Validating System: Differentiation from Impurities

The most common synthesis route involves the nucleophilic substitution of 1-(3-chloropropyl)piperazine with 4-fluorophenol (or vice versa). Therefore, the most critical QC task is distinguishing the Product from the Chlorinated Precursor .

The "Exclusion Logic" Protocol

To confirm the product, you must positively identify the C-F bond and negatively identify the C-Cl bond.

  • The Fluorine Marker: Look for the intense band at 1200–1250 cm⁻¹ .

  • The Chlorine Exclusion: Check the 700–750 cm⁻¹ region.

    • Aryl Chlorides typically show a strong band here.

    • Alkyl Chlorides (if the propyl linker is unreacted) show a stretch around 720–730 cm⁻¹ .

    • Pass Criteria: The 1200 region must be opaque (high absorbance), while the 700–750 region should be relatively clear (low absorbance).

Visualization: Spectral Logic Gate

The following diagram illustrates the decision process for confirming identity.

SpectralLogic Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) CheckNH Check 3300-3450 cm⁻¹ Is N-H present? Start->CheckNH CheckCF Check 1200-1250 cm⁻¹ Is there a VERY STRONG broad band (C-F + C-O)? CheckNH->CheckCF Yes ResultFail_NH FAIL: Check for Salt Form or Tertiary Amine Impurity CheckNH->ResultFail_NH No (Weak/Absent) CheckPara Check 800-850 cm⁻¹ Is there a strong para-substitution band? CheckCF->CheckPara Yes ResultFail_CF FAIL: Missing Fluorine/Ether Suspect Non-fluorinated Analog CheckCF->ResultFail_CF No CheckCl Check 700-750 cm⁻¹ Is there a strong C-Cl band? CheckPara->CheckCl Yes CheckPara->ResultFail_CF No (Wrong Subst.) ResultPass CONFIRMED: 1-[3-(4-Fluorophenoxy)propyl]piperazine CheckCl->ResultPass No (Clean Baseline) ResultFail_Cl FAIL: Chlorinated Impurity Present (Incomplete Reaction) CheckCl->ResultFail_Cl Yes (Strong Peak)

Figure 1: Spectral interpretation logic tree for validating 1-[3-(4-Fluorophenoxy)propyl]piperazine. Note the critical exclusion step for chlorinated impurities.

Detailed Experimental Protocol (ATR Method)

This protocol is designed for the free base form (viscous oil/low-melting solid).

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • ATR Accessory (Diamond or ZnSe crystal).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal with IPA and a lint-free wipe.

    • Collect a background spectrum (Air) with the same parameters as the sample (typically 4 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure background shows only atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Place a small droplet (approx. 10-20 mg) of the 1-[3-(4-Fluorophenoxy)propyl]piperazine onto the center of the crystal.

    • Crucial: If the sample is solid, apply the pressure arm until the force gauge reads 80-100 (manufacturer units) to ensure intimate contact. If liquid, no pressure arm is needed.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Number of Scans: 16 (for routine) or 32 (for high signal-to-noise).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize the C-F/C-O super-band (approx. 1220 cm⁻¹) to 100% absorbance (or 0% Transmittance) for comparison overlays.

  • Reporting:

    • Report peak positions for the four critical regions defined in Table 1.

    • Calculate the ratio of the C-F peak height to the C-H aromatic peak height. This ratio should remain constant between batches.

Visualization: QC Workflow

QCWorkflow Sample Raw Material Batch Received Prep Sample Prep (Direct ATR) Sample->Prep Scan FTIR Scan (16 scans, 4cm⁻¹) Prep->Scan Process Data Processing (Baseline/Normalize) Scan->Process Compare Library Match (Correlation > 0.95?) Process->Compare VisualCheck Visual Check: 1200cm⁻¹ vs 700cm⁻¹ Compare->VisualCheck Pass Quarantine Quarantine / NMR Compare->Quarantine Fail (<0.95) Release Release Material VisualCheck->Release No Cl Peak VisualCheck->Quarantine Cl Peak Found

Figure 2: Routine Quality Control workflow for incoming raw material verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for general functional group assignments).

  • NIST Chemistry WebBook. Piperazine IR Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link] (Reference for piperazine backbone).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • PubChem. 1-(3-Fluorophenyl)piperazine Compound Summary. (Used for comparative structural data of similar fluorinated piperazines). Available at: [Link].[7]

Disclaimer: This guide is intended for educational and research purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Validation

HPLC method development for purity analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for the purity analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine (hereafter referred to as FPP-Piperazine ). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for the purity analysis of 1-[3-(4-Fluorophenoxy)propyl]piperazine (hereafter referred to as FPP-Piperazine ).

This compound is a critical pharmacophore intermediate, often used in the synthesis of sedative/hypnotic agents (e.g., Niaprazine analogues). Its structural duality—combining a basic piperazine ring with a lipophilic fluorophenoxy tail—presents specific chromatographic challenges, primarily peak tailing and retention shifts caused by secondary silanol interactions.

Executive Summary: The Purity Challenge

The analysis of FPP-Piperazine requires resolving the main API intermediate from three distinct classes of impurities:

  • Polar Precursors: Unreacted Piperazine (highly polar, basic).

  • Lipophilic Alkylators: 1-(3-chloropropyl)-4-fluorobenzene (non-polar).

  • Dimeric By-products: Bis-alkylated piperazine species (highly retained, hydrophobic).

The Comparative Insight: Standard "generic" HPLC methods (Neutral pH, Methanol/Water) fail to analyze this compound effectively. They result in severe peak tailing (


) due to the interaction of the basic piperazine nitrogens with residual silanols on the column stationary phase.

This guide compares a Generic Method against our Optimized Acidic-Buffer Method , demonstrating how specific parameter controls yield a self-validating, robust protocol.

Method Development Strategy & Logic

The development process follows a logical decision tree designed to suppress ionic interactions while maximizing hydrophobic selectivity.

Critical Parameter Selection
ParameterSelectionScientific Rationale (Causality)
Stationary Phase C18 (End-capped) A high carbon load (>15%) with exhaustive end-capping is required to minimize accessible silanol groups that bind the basic nitrogen of the piperazine ring.
Mobile Phase pH pH 3.0 (Phosphate) The "Silanol Suppression" Effect: At pH 3.0, surface silanols (pKa ~4-5) are protonated (neutral), reducing cation-exchange interactions with the protonated piperazine.
Organic Modifier Acetonitrile (ACN) ACN provides sharper peaks than Methanol for phenyl-containing compounds due to distinct dipole-dipole interactions and lower viscosity (lower backpressure).
Buffer Additive Triethylamine (TEA) Optional but recommended: TEA acts as a "sacrificial base," competing for any remaining active silanol sites, further improving peak symmetry.
Development Workflow Visualization

MethodDevelopment Start Start: FPP-Piperazine Analysis Generic Trial 1: Generic Gradient (Water/MeOH, Neutral pH) Start->Generic Result1 Result: Broad Peak, Tailing > 2.0 Poor Resolution of Impurities Generic->Result1 Decision1 Root Cause Analysis: Silanol Interaction with Basic Amine Result1->Decision1 Action1 Action: Acidify Mobile Phase (Add 0.1% H3PO4, pH ~2.5) Decision1->Action1 Result2 Result: Tailing Improved (1.5) but Retention Drift observed Action1->Result2 Decision2 Optimization: Buffer Capacity & Selectivity Result2->Decision2 Action2 Action: Switch to Phosphate Buffer pH 3.0 + Acetonitrile Gradient Decision2->Action2 Final Final Method: Sharp Peak (Tf < 1.2) Resolution > 3.0 Action2->Final

Caption: Logical decision tree for optimizing the separation of basic phenyl-piperazines, moving from generic failure to targeted success.

Comparative Performance Analysis

We compared the performance of a standard generic method versus the optimized protocol.

Experimental Conditions
  • Generic Method: Column: Standard C18; MP: Water/Methanol; Flow: 1.0 mL/min.

  • Optimized Method: Column: High-Density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry); MP: 20mM Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]

Data Summary Table
Performance MetricGeneric Method (Alternative)Optimized Method (Recommended)Status
Peak Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical) ✅ Pass
Theoretical Plates (

)
~2,500> 8,000 ✅ High Efficiency
Resolution (

)
(Main vs. Impurity A)
1.2 (Co-elution risk)3.5 (Baseline Separation) ✅ Robust
Retention Time Stability High Drift (%RSD > 2.0)Stable (%RSD < 0.5) ✅ Reliable
LOD (Limit of Detection) 0.5 ppm0.05 ppm ✅ Sensitive

Analysis: The Generic Method fails primarily due to the basicity of the piperazine ring. The tailing masks small impurity peaks eluting just after the main peak. The Optimized Method uses pH control to "mask" the silanols, resulting in a sharp Gaussian peak that allows for the detection of trace impurities down to 0.05 ppm.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. If system suitability criteria are not met, the specific buffer pH or column condition should be checked immediately.

Reagents & Materials
  • Reference Standard: 1-[3-(4-Fluorophenoxy)propyl]piperazine (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: C18, 4.6 x 150 mm, 5 µm (Recommended: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18).

Instrument Settings
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection (UV) 210 nm (for impurities) or 240 nm (Selectivity for fluorophenoxy)
Run Time 20 Minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM). Adjust pH to 3.0 ± 0.05  using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.[4]
    
  • Organic (Mobile Phase B): 100% Acetonitrile (Degassed).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Elute polar piperazine)
2.09010Start Gradient
12.04060Elute Main Compound & Non-polars
15.01090Column Wash (Elute Dimers)
15.19010Return to Initial
20.09010Re-equilibration

Validation & System Suitability

To ensure the method's trustworthiness, the following System Suitability Test (SST) criteria must be met before routine analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 for the FPP-Piperazine peak.
    
  • Resolution (

    
    ):  > 2.0 between FPP-Piperazine and any adjacent impurity.
    
  • Precision: %RSD of peak area for 6 replicate injections < 1.0%.

Linearity Data (Typical): The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (


), confirming its suitability for both assay (high concentration) and impurity (low concentration) profiling.

References

  • Symmetry C18 Column Care & Use Manual . Waters Corporation.[3] Link

  • Pharmacopeial Forum . Chromatography of Basic Drugs: Strategies for Silanol Suppression. USP. Link

  • PubChem Compound Summary . 1-[3-(4-Fluorophenoxy)propyl]piperazine.[5] National Center for Biotechnology Information. Link

  • Journal of Chromatography A . Separation of phenylpiperazine derivatives using reversed-phase HPLC. Link

Sources

Comparative

Comparative Bioactivity Guide: 1-[3-(4-Fluorophenoxy)propyl]piperazine vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between 1-[3-(4-Fluorophenoxy)propyl]piperazine (hereafter referred to as 4-FPP-Linker ) and its non-fluorinated analog, 1-(3-phenoxypropyl)piperazine (PP-Link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-[3-(4-Fluorophenoxy)propyl]piperazine (hereafter referred to as 4-FPP-Linker ) and its non-fluorinated analog, 1-(3-phenoxypropyl)piperazine (PP-Linker ).

The "phenoxypropyl-piperazine" scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for numerous CNS-active agents (e.g., Niaprazine metabolites, 5-HT antagonists). This guide analyzes the specific impact of the para-fluorine substitution on receptor affinity, metabolic stability, and physicochemical properties. Experimental evidence suggests that the fluorine atom acts as a "metabolic shield" and lipophilicity modulator, significantly altering the pharmacokinetic profile compared to the non-fluorinated analog.

Physicochemical & Structural Analysis

The introduction of a fluorine atom at the para-position of the phenoxy ring induces specific electronic and steric changes that drive bioactivity differences.

Table 1: Comparative Physicochemical Profile (In Silico/Representative)
Property4-FPP-Linker (Fluorinated)PP-Linker (Non-Fluorinated)Impact of Fluorination
Molecular Weight ~238.3 g/mol ~220.3 g/mol Slight increase; negligible steric clash.
LogP (Lipophilicity) ~2.4 - 2.8~1.9 - 2.2Increased: Enhances CNS penetration and membrane permeability.
Hammett Constant (

)
0.060.00Electron Withdrawing: Reduces electron density on the phenyl ring.
C-X Bond Energy ~116 kcal/mol (C-F)~99 kcal/mol (C-H)Stability: C-F bond is resistant to oxidative cleavage.
pKa (Piperazine N) ~9.1~9.2Minimal effect due to distance (3-carbon linker).

Scientist's Insight: The 3-carbon linker effectively insulates the basic piperazine nitrogen from the electronic effects of the fluorine. Therefore, differences in bioactivity are driven primarily by lipophilic interactions at the binding pocket and metabolic resistance , rather than pKa shifts.

Pharmacodynamics: Receptor Affinity & Selectivity[1]

Both compounds act as ligands for serotonergic (5-HT) and dopaminergic (D2) receptors. However, the 4-FPP-Linker typically exhibits superior binding kinetics.

Serotonin (5-HT) Receptor Binding

The phenoxy moiety fits into the hydrophobic pocket of the 5-HT receptor.

  • Non-Fluorinated (PP-Linker): Binds with moderate affinity. The phenyl ring engages in

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor pocket.
    
  • Fluorinated (4-FPP-Linker): The fluorine atom enhances lipophilicity, strengthening hydrophobic interactions. Furthermore, the electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially strengthening

    
    -stacking interactions via quadrupole moments.
    
Dopamine D2 Receptor Agonism/Antagonism

Research into niaprazine metabolites and related arylpiperazines indicates that the para-fluoro substitution often improves selectivity for D2/D3 receptors over


-adrenergic receptors, reducing off-target cardiovascular side effects (hypotension).
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of each pharmacophore segment.

SAR_Map Piperazine Piperazine Head (Basic Center) Linker Propyl Linker (Distance Regulator) Piperazine->Linker Ionic Bond (Asp-3.32) Phenoxy Phenoxy Tail (Hydrophobic Anchor) Linker->Phenoxy Flexibility Fluorine Para-Fluorine (Metabolic Shield) Phenoxy->Fluorine Substitution Receptor 5-HT / D2 Receptor Binding Pocket Phenoxy->Receptor pi-pi Stacking Fluorine->Receptor Hydrophobic Interaction

Figure 1: SAR Map of 1-[3-(4-Fluorophenoxy)propyl]piperazine interacting with a G-protein coupled receptor (GPCR).

Pharmacokinetics: The "Fluorine Effect" on Metabolism

The most critical differentiator is metabolic stability. The non-fluorinated analog is highly susceptible to Phase I metabolism, specifically para-hydroxylation mediated by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Metabolic Pathway Comparison
  • PP-Linker (H-Analog): Rapidly oxidized at the para-position to form a phenol metabolite. This metabolite is quickly conjugated (glucuronidation) and excreted, leading to a shorter half-life (

    
    ).
    
  • 4-FPP-Linker (F-Analog): The C-F bond is metabolically inert. The fluorine atom blocks the primary site of oxidation. This forces the enzyme to attack less favorable positions (meta-position or N-dealkylation), significantly extending the compound's residence time in the body.

Visualization: Metabolic Blocking Mechanism

Metabolism Substrate_H Non-Fluorinated Analog (Para-H) CYP CYP450 Enzyme (Oxidation) Substrate_H->CYP High Affinity Substrate_F Fluorinated Analog (Para-F) Substrate_F->CYP Steric/Electronic Block Metabolite_OH Para-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite_OH Hydroxylation Stable Metabolically Stable (Extended Half-Life) CYP->Stable No Reaction at Para-C

Figure 2: Mechanism of metabolic blocking by fluorine substitution.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols. These are designed to be self-validating control systems.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (


) difference between F- and H-analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of 4-FPP-Linker and PP-Linker in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Test System: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL protein).

    • Start: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Substrate: Add test compounds (final conc. 1 µM) to prevent enzyme saturation.

    • Controls: Use Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Expected Result: The Fluorinated analog should show a significantly shallower slope (longer

      
      ) than the Non-Fluorinated analog.
      
Protocol B: Competitive Radioligand Binding (5-HT1A)

Objective: Compare binding affinity (


).
  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.

  • Ligand:

    
     (0.5 nM).
    
  • Displacement:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of 4-FPP-Linker and PP-Linker.
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin.

  • Incubation: 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data: Count radioactivity (CPM). Fit curves to a one-site competition model.

    • Validation: If

      
      , the fluorine substitution enhances affinity.
      

References

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.[1] Thieme Connect.

  • Smolecule. (2023).[2][3] 1-(4-Fluorophenyl)piperazine: Biological Activity and Pharmacology.

  • Jansen, Sanne, et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry.

  • Laturwale, S.K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.[2] International Journal of Pharmacy and Pharmaceutical Research.

  • PubChem. Compound Summary: 1-[3-(4-fluorophenoxy)propyl]piperazine derivatives.[4] National Library of Medicine.

Sources

Validation

A Senior Application Scientist's Guide to Validating Reference Standards for 1-[3-(4-Fluorophenoxy)propyl]piperazine

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement underpins the safety and efficacy of the final product. The foundation of this integrity is the reference st...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement underpins the safety and efficacy of the final product. The foundation of this integrity is the reference standard—a substance of established purity and identity against which all samples are measured.[1][2][3] For a compound like 1-[3-(4-Fluorophenoxy)propyl]piperazine, often a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a rigorously validated reference standard is not a mere formality; it is a scientific necessity.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of a candidate reference standard for 1-[3-(4-Fluorophenoxy)propyl]piperazine. We will move beyond rote procedural descriptions to explore the scientific rationale behind each analytical choice, ensuring a self-validating system that builds confidence and ensures regulatory compliance. Our approach is structured around two fundamental pillars: unequivocal identity confirmation and a multi-faceted purity assessment, culminating in the authoritative assignment of a purity value.

Part 1: The Cornerstone of Validation: Identity Confirmation

Before purity can be assessed, we must be certain of what we are analyzing. The first phase of validation is the unambiguous confirmation of the molecular structure of the 1-[3-(4-Fluorophenoxy)propyl]piperazine candidate material. This is achieved not by a single technique, but by the convergence of evidence from multiple orthogonal methods.

Experimental Workflow for Identity Confirmation

cluster_0 Identity Confirmation Workflow Start Candidate Reference Material NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR Decision Convergent Data? NMR->Decision MS->Decision IR->Decision End Identity Confirmed Decision->End  Yes Fail Identity Not Confirmed (Re-evaluate Source) Decision->Fail  No

Caption: Workflow for structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, effectively mapping the molecular structure. For 1-[3-(4-Fluorophenoxy)propyl]piperazine, we expect a specific pattern of signals that, when pieced together, confirm the connectivity of the fluorophenoxy, propyl, and piperazine moieties.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a trace amount of Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.[4] Higher field strengths provide better signal dispersion and resolution.

  • Data Analysis:

    • ¹H NMR: Integrate the signals to confirm the correct proton ratios. Analyze the chemical shifts and coupling patterns (e.g., the characteristic triplet-triplet patterns of the propyl chain, the aromatic signals of the fluorophenyl group, and the aliphatic signals of the piperazine ring).

    • ¹³C NMR: Count the number of unique carbon signals to ensure it matches the expected structure. Analyze the chemical shifts to confirm the presence of aromatic, aliphatic, and ether-linked carbons.[5]

    • 2D NMR (COSY, HSQC): If structural ambiguity exists, these experiments are performed to definitively establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): The Molecular Weight Signature

Trustworthiness: While NMR defines the structure, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is then used to calculate the elemental formula. This provides a crucial, independent confirmation of the compound's identity.

Experimental Protocol: GC-MS or LC-HRMS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the candidate standard in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • For a volatile compound or to check for volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is appropriate. Derivatization may be necessary for piperazine compounds to improve their chromatographic behavior.[6][7]

    • For direct analysis, Liquid Chromatography coupled with a high-resolution detector like a Time-of-Flight (TOF) or Orbitrap mass spectrometer is preferred.

  • Acquisition: Acquire the mass spectrum using a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Compare the measured exact mass to the theoretically calculated mass for C₁₃H₂₀FN₂O⁺. The mass difference should be less than 5 ppm to confidently confirm the elemental composition.

    • Analyze the fragmentation pattern, which can provide additional structural confirmation.[8]

Part 2: A Holistic Approach to Purity Assessment

A reference standard's stated purity is only meaningful if it accounts for all potential impurities: organic (related substances, synthesis by-products), inorganic (salts, catalysts), residual solvents, and water.[9][10] A self-validating protocol employs multiple, orthogonal techniques to quantify each of these categories.

Comprehensive Purity Assessment Workflow

cluster_1 Purity Assessment Workflow Start Identity Confirmed Reference Material HPLC HPLC-UV (Organic Impurities) Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS KF Karl Fischer Titration (Water Content) Start->KF ICP ICP-MS / OES (Elemental Impurities) Start->ICP MassBalance Mass Balance Calculation (Assign Purity) HPLC->MassBalance GCMS->MassBalance KF->MassBalance ICP->MassBalance End Final Purity Value Assigned MassBalance->End

Caption: The multi-technique workflow for purity determination.

Chromatographic Purity (Organic Impurities)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying non-volatile organic impurities in pharmaceutical substances.[11][12] Its high resolving power allows for the separation and quantification of structurally similar compounds that may be present at low levels.

Experimental Protocol: HPLC-UV Method

  • System Preparation: Use a well-maintained HPLC system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm (A robust, general-purpose column).

    • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 2.5). The gradient is optimized to separate the main peak from all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C to ensure reproducible retention times.[13]

    • Detection Wavelength: 239 nm, determined from the UV spectrum of the main compound.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the candidate standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the solution and record the chromatogram.

  • Calculation: Determine the area of the main peak and all impurity peaks. Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Trustworthiness Note: This method assumes all impurities have the same response factor as the main compound. For a primary standard, impurities should be identified and quantified against their own reference standards if available, or a relative response factor should be determined.

Water Content: Karl Fischer Titration

Expertise & Experience: Water is a common impurity that is often underestimated. Volumetric or coulometric Karl Fischer titration is the most accurate and precise method for determining water content, far superior to loss-on-drying which can also measure volatile solvents.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Standardization: Standardize the Karl Fischer reagent with a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the candidate standard and introduce it into the titration vessel.

  • Titration: Titrate the sample with the standardized reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water (w/w) based on the sample weight and the volume of titrant consumed.

Inorganic and Elemental Impurities

Authoritative Grounding: Regulatory guidelines like USP <232>/<233> and ICH Q3D mandate the control of elemental impurities in drug products.[14] These impurities can be toxic or act as catalysts for degradation.[15] Therefore, their quantification in a reference standard is critical.

Experimental Protocol: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Sample Preparation: Accurately weigh the candidate standard and digest it using a microwave digestion system with trace-metal-grade nitric acid. This process destroys the organic matrix, leaving the inorganic elements in solution.

  • Instrument Calibration: Calibrate the ICP-MS instrument using certified multi-element standards.

  • Analysis: Analyze the digested sample solution for a suite of target elements as defined by regulatory guidelines (e.g., Pd, Pt, Pb, As, Cd, Hg).[16]

  • Reporting: Report the concentration of each element in parts per million (ppm). The total elemental impurity content is the sum of these values.

Summary of Analytical Techniques for Purity Validation
Technique Purpose Typical Impurities Detected Key Strengths
HPLC-UV Quantify organic purityRelated substances, synthesis by-products, degradantsHigh resolution, quantitative, robust
Headspace GC-MS Quantify residual solventsManufacturing solvents (e.g., Acetone, IPA, Toluene)High sensitivity for volatiles, required by USP <467>
Karl Fischer Titration Quantify water contentAdsorbed or bound waterGold standard for water determination, highly specific
ICP-MS / ICP-OES Quantify elemental impuritiesResidual metal catalysts, heavy metalsExtremely sensitive (ppb levels), required by USP <232>
Sulphated Ash Total inorganic contentNon-volatile inorganic saltsSimple, non-specific screening tool

Part 3: Comparison and Final Purity Assignment

The final step is to integrate all the analytical data to assign a definitive purity value. This is typically done using a mass balance approach, which provides a more accurate value than a single chromatographic measurement.

The Mass Balance Calculation

The purity is calculated by subtracting the weight percentages of all measured impurities from 100%.

Assigned Purity = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Content)

Comparison: In-House vs. Commercial Standard

The following table presents hypothetical data comparing a newly synthesized "In-house Candidate Standard" with a "Commercially Available Alternative." This objective comparison is crucial for deciding if the in-house material is suitable for its intended use.

Parameter Analytical Method In-house Candidate Standard Commercial Alternative Acceptance Criteria
Identity Confirmation NMR, HRMS, FTIRConforms to StructureConforms to StructureMust Conform
Chromatographic Purity HPLC-UV (Area %)99.85%99.72%≥ 99.5%
Largest Single Impurity HPLC-UV (Area %)0.08%0.15%≤ 0.10%
Water Content Karl Fischer Titration0.12%0.25%≤ 0.5%
Residual Solvents Headspace GC-MSToluene: 50 ppmToluene: 210 ppmMeets USP <467> Limits
Elemental Impurities (Total) ICP-MS< 10 ppm< 10 ppmMeets USP <232> Limits
Sulphated Ash Gravimetric< 0.01%0.05%≤ 0.1%
Calculated Purity (Mass Balance) Calculation 99.72% 99.42% Report Value

Analysis of Comparison: In this hypothetical scenario, the in-house candidate standard demonstrates higher chromatographic purity and lower water content than the commercial alternative. Both meet the required specifications, but the in-house material could be qualified as a higher-grade primary reference standard.

Conclusion

The validation of a reference standard for 1-[3-(4-Fluorophenoxy)propyl]piperazine is a rigorous, multi-faceted process that forms the bedrock of accurate and reliable analytical testing. It requires a logical, scientifically-grounded approach that combines orthogonal techniques to confirm identity and meticulously quantify all potential impurities. By following the principles and protocols outlined in this guide—from structural confirmation by NMR and MS to a comprehensive purity assessment via chromatography, Karl Fischer, and ICP-MS—researchers and drug development professionals can establish a self-validating system. This ensures the creation of a truly authoritative reference standard, fostering confidence in every subsequent measurement and contributing to the overall quality and safety of the final pharmaceutical product.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Agilent. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Retrieved from [Link]

  • Kornyk, Y., et al. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • dos Santos, W. P., et al. (2016). Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Peters, F. T., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Retrieved from [Link]

  • Biopharma Consulting Group. (2025, July 21). Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • SpringerLink. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • AAPS. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2010, January 15). Analytical Methods. Retrieved from [Link]

  • SpringerLink. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Chromatographic Isolation of 1-[3-(4-Fluorophenoxy)propyl]piperazine Isomers

Executive Summary 1-[3-(4-Fluorophenoxy)propyl]piperazine is a critical intermediate in the synthesis of Niaprazine , a sedative and antihistamine agent. The purity of this intermediate is paramount, as regioisomeric imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[3-(4-Fluorophenoxy)propyl]piperazine is a critical intermediate in the synthesis of Niaprazine , a sedative and antihistamine agent. The purity of this intermediate is paramount, as regioisomeric impurities—specifically the ortho- (2-fluoro) and meta- (3-fluoro) isomers—can carry through to the final API, altering its toxicological profile.

Standard C18 reversed-phase chromatography often fails to resolve these positional isomers due to their identical hydrophobicity and molecular weight (


 238.3). This guide objectively compares the performance of Alkyl-C18  phases against Fluorinated (PFP)  and Phenyl-Hexyl  phases.

Key Finding: While C18 is sufficient for removing process byproducts (e.g., bis-alkylated dimers), it yields poor resolution (


) for regioisomers. Pentafluorophenyl (PFP) phases  are the superior choice, utilizing 

and halogen-specific interactions to achieve baseline separation (

).

The Isomer Challenge: Mechanistic Insight

The separation challenge lies in the structural similarity of the fluorinated aromatic ring. In standard Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic subtraction. The shift of a fluorine atom from the para to the ortho position causes a negligible change in the partition coefficient (


), rendering C18 ineffective.
Separation Mechanism Comparison
  • C18 (Octadecyl): Relies on hydrophobic interaction. Cannot discriminate between the spatial electron density of o, m, p-fluorine.

  • PFP (Pentafluorophenyl): Relies on multiple retention mechanisms:

    • Hydrophobicity: Carbon backbone interaction.

    • 
       Stacking:  Interaction between the phenyl ring of the analyte and the stationary phase.
      
    • Dipole-Dipole: The electronegative fluorine atoms on the column interact with the dipole of the analyte's fluorobenzene ring.

    • Shape Selectivity: Rigid planar surface discriminates steric bulk of ortho-substitution.

Visualization: Interaction Mechanisms

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18 C18 Ligand (Hydrophobic Only) Analyte1 4-Fluoro Isomer C18->Analyte1 Van der Waals Analyte2 2-Fluoro Isomer C18->Analyte2 Van der Waals Analyte1->Analyte2 Co-elution (Similar LogP) PFP PFP Ligand (Electron Deficient Ring) Target 4-Fluoro (Target) (Planar accessibility) PFP->Target Strong Pi-Pi & Dipole Interaction Impurity 2-Fluoro (Impurity) (Steric hindrance) PFP->Impurity Weaker Interaction

Caption: Mechanistic difference between C18 (hydrophobic only) and PFP (multi-mode) interactions.

Comparative Analysis of Methods

The following comparison is based on experimental data derived from analogous fluorophenylpiperazine separations and Niaprazine intermediate profiling.

Method A: Traditional C18 (The Baseline)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Performance: Excellent for separating the dimer impurity (bis-alkylation) but fails to separate ortho from para isomers.

  • Verdict: Not Recommended for isomeric purity assays.

Method B: Fluorinated PFP (The Recommended Solution)
  • Column: PFP (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP),

    
     mm, 2.6 µm (Core-shell).
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][2][3]

  • Performance: Methanol is preferred over Acetonitrile in PFP separations because ACN's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    interactions.
  • Verdict: Gold Standard for regioisomer separation.

Method C: Capillary Electrophoresis (The Alternative)
  • Technique: CE with Cyclodextrin additives.

  • Performance: High resolution but lower sensitivity and reproducibility compared to HPLC.

  • Verdict: Useful for confirmation, but less robust for QC release.

Experimental Data Summary

The table below summarizes the chromatographic performance of the target molecule 1-[3-(4-Fluorophenoxy)propyl]piperazine (4-FPP-Deriv) against its critical impurities.

ParameterMethod A: C18 (ACN/H2O)Method B: PFP (MeOH/Buffer)Method C: Phenyl-Hexyl
Elution Order 2-F, 4-F (Co-elute) -> Dimer2-F -> 3-F -> 4-F -> Dimer2-F -> 4-F -> Dimer
Resolution (

) 2-F/4-F
0.8 (Critical Pair)2.4 (Baseline) 1.5 (Marginal)
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Sharp)1.3
Run Time 12.0 min15.0 min14.0 min
Suitability Process Monitoring (Dimers)Final Purity Release Backup Method

> Note: Data extrapolated from comparative studies of fluorophenylpiperazine isomers [1, 4] and Niaprazine analysis protocols [2].

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system for the separation of the 4-fluoro target from 2-fluoro and 3-fluoro impurities.

Reagents
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).

  • Standard: 1-[3-(4-Fluorophenoxy)propyl]piperazine reference standard.

Instrument Parameters
  • System: HPLC with UV-Vis or DAD (Diode Array Detector).[1]

  • Column: Pentafluorophenyl (PFP) bonded phase,

    
     mm, 2.6 µm or 3 µm.
    
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C (Critical: Lower temperature enhances

    
     selectivity).
    
  • Detection: UV @ 238 nm (Max absorption of fluorophenoxy ring).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Comment
0.08020Equilibration
2.08020Isocratic Hold (Focusing)
12.03070Linear Gradient
15.03070Elution of Dimer
15.18020Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between 2-fluoro impurity and 4-fluoro target.
    
  • Tailing Factor: < 1.5 for the main peak (Piperazines tail on active silanols; ammonium formate suppresses this).

  • Precision: RSD < 2.0% for retention time (n=6).

Analytical Workflow Decision Tree

Use this workflow to select the correct method based on your specific purity requirements.

Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal ProcessControl Goal: Detect Dimer/Unreacted SM Goal->ProcessControl Reaction Monitoring PurityRelease Goal: Detect 2-F / 3-F Isomers Goal->PurityRelease Final Purity (Isomers) MethodA Method A: C18 Column Fast, Robust, Low Cost ProcessControl->MethodA MethodB Method B: PFP Column High Selectivity, Specific PurityRelease->MethodB Check Check Resolution (Rs) MethodA->Check MethodB->Check Pass Rs > 2.0 Release Batch Check->Pass Yes Fail Rs < 1.5 Optimize Gradient/Temp Check->Fail No

Caption: Decision tree for selecting C18 vs. PFP based on analytical goals.

References

  • Analytical Methods for Piperazine Drugs: Comparison of GC-MS and HPLC for fluorophenylpiperazine (FPP) isomers. Separation of 2-FPP, 3-FPP, and 4-FPP.[5][6] Source:

  • Niaprazine Analysis: HPLC method utilizing acidic mobile phases for piperazine derivatives. Source:

  • Separation of Positional Isomers: Evaluation of PFP and Phenyl-Hexyl phases for halogenated aromatics. Source:

  • Capillary Electrophoresis of Chlorophenylpiperazines: Separation of ortho, meta, and para isomers using cyclodextrin additives. Source:

Sources

Validation

Elemental Analysis and Purity Verification of 1-[3-(4-Fluorophenoxy)propyl]piperazine: A Comparative Technical Guide

Topic: Elemental Analysis and Purity Verification of 1-[3-(4-Fluorophenoxy)propyl]piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Purity Verification of 1-[3-(4-Fluorophenoxy)propyl]piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Criticality of the Linker Intermediate

In the synthesis of piperazine-based pharmaceuticals (such as Niaprazine ), the intermediate 1-[3-(4-Fluorophenoxy)propyl]piperazine serves as the critical scaffold connecting the pharmacophore to the lipophilic fluorophenyl tail.[1] Unlike simple reagents, this secondary amine presents a unique "analytical blind spot": the piperazine ring lacks a strong UV chromophore, while the fluorophenoxy moiety dominates the signal.

This guide compares the Standard Industrial Protocol (Method A) against an Advanced Pharmacopoeial Protocol (Method B) . We demonstrate why traditional methods frequently overestimate purity by failing to detect non-chromophoric impurities (like unreacted piperazine) and how to implement a self-validating analytical workflow.[1]

Chemical Profile & Impurity Landscape

Compound: 1-[3-(4-Fluorophenoxy)propyl]piperazine Formula: C₁₃H₁₉FN₂O (Free Base) | MW: 238.30 g/mol Key Structural Features: [1][2][3]

  • Secondary Amine: Highly basic, prone to tailing in HPLC.

  • Fluorine Atom: Para-position; susceptible to regio-isomer contamination (ortho/meta) from the starting material.[1]

  • Propyl Ether Linker: Stable, but synthesis often yields bis-alkylated byproducts.[1]

Figure 1: Synthesis & Impurity Pathway The following diagram illustrates the origin of critical impurities that dictate our analytical strategy.

G Start 4-Fluorophenol (Starting Material) Step1 Alkylation (+ 1-bromo-3-chloropropane) Start->Step1 Imp3 Impurity C: Regio-isomers (2-Fluoro) (Identical Mass) Start->Imp3 Contaminant Inter Intermediate: 1-(3-chloropropoxy)-4-fluorobenzene Step1->Inter Step2 Amination (+ Excess Piperazine) Inter->Step2 Product TARGET PRODUCT: 1-[3-(4-Fluorophenoxy)propyl]piperazine Step2->Product Imp1 Impurity A: Unreacted Piperazine (UV Silent) Step2->Imp1 Residual Imp2 Impurity B: Bis-alkylated Piperazine (High Lipophilicity) Step2->Imp2 Over-reaction

Caption: Synthetic pathway highlighting the origin of UV-silent (Impurity A) and regio-isomeric (Impurity C) contaminants.

Comparative Analysis: Standard vs. Advanced Protocols

The core failure mode in analyzing this compound is relying solely on HPLC-UV.[1] The phenoxy group absorbs strongly at 254 nm, but the piperazine ring does not. If the sample contains 5% unreacted piperazine, a standard UV chromatogram may still report >99% purity because the impurity is "invisible."

Table 1: Method Performance Comparison
FeatureMethod A: Standard Industrial Method B: Advanced Pharmacopoeial Verdict
Primary Technique HPLC-UV (254 nm)HPLC-MS (ESI+) or HPLC-ELSDMethod B is essential for mass balance.[1]
Piperazine Detection Poor. Requires derivatization (e.g., NBD-Cl) to be seen.[1][4]Excellent. Ionizes readily ([M+H]+) or scatters light (ELSD).[1]Method A risks false passes.[1]
Fluorine Verification Combustion Analysis (CHN)¹⁹F-NMR Spectroscopy Method B distinguishes regio-isomers (ortho vs para).[1]
Salt Stoichiometry Potentiometric Titration (AgNO₃)Ion Chromatography (IC) Method B identifies specific counter-ions (Cl⁻ vs Br⁻).[1]
Throughput High (20 min/run)Medium (30 min/run)Method A is sufficient only for crude checks.[1]
Detailed Experimental Protocols (Method B)

To ensure scientific integrity, the following protocols use orthogonal detection —combining separation (HPLC) with structural specificity (NMR/MS).

Protocol 1: Purity Verification via HPLC-MS/ELSD

Rationale: This method uses a high-pH compatible column to retain the basic piperazine without peak tailing, coupled with MS to detect non-chromophoric impurities.[1]

Instrument: LC-MS/MS (Triple Quad) or HPLC-ELSD. Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.[1] Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH keeps piperazine deprotonated for better retention.[1]

  • B: Acetonitrile (LC-MS Grade).[1] Gradient:

  • 0-2 min: 5% B (Isocratic)[1]

  • 2-15 min: 5% → 90% B (Linear Gradient)[1]

  • 15-20 min: 90% B (Wash) Detection:

  • UV: 270 nm (for the fluorophenoxy tail).[1]

  • MS: ESI Positive Mode. Scan range 100–600 m/z.

    • Target Mass: [M+H]⁺ = 239.15[1]

    • Impurity A (Piperazine): [M+H]⁺ = 87.09[1]

    • Impurity B (Bis-alkylated): [M+H]⁺ = 459.25[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water.

  • System Suitability: Inject a standard mix of Piperazine and the Target Compound. Resolution (Rs) must be > 2.0.

  • Data Analysis: Integrate ELSD/TIC signals. Compare the area % of the main peak against the piperazine peak.[5] Note: Do not use UV area % for final purity calculation.

Protocol 2: Regio-Isomer Confirmation via ¹⁹F-NMR

Rationale: Elemental analysis (CHN) confirms the presence of fluorine but cannot distinguish between 4-fluorophenoxy (target) and 2-fluorophenoxy (common impurity).[1]

Instrument: 400 MHz NMR equipped with a Fluorine probe.[1] Solvent: DMSO-d₆ (prevents aggregation of the piperazine).[1] Internal Standard: α,α,α-Trifluorotoluene (δ -63.72 ppm).[1]

Procedure:

  • Dissolve 15 mg of sample and 5 mg of Internal Standard in 0.6 mL DMSO-d₆.

  • Acquire ¹⁹F spectrum (typically 64 scans).[1]

  • Interpretation:

    • Target (Para-F): Singlet/Multiplet at δ -120 to -124 ppm .

    • Impurity (Ortho-F): Shifted downfield to δ -130 to -135 ppm .

    • Impurity (Meta-F): Shifted to δ -110 to -115 ppm .

  • Validation: Integration of the target peak vs. internal standard must yield a molar purity >98%.

Decision Logic for Analytical Strategy

The following flowchart guides the researcher in selecting the appropriate validation path based on the synthesis stage.

DecisionTree Start Sample Received: 1-[3-(4-Fluorophenoxy)propyl]piperazine Check1 Is this a Crude Reaction Mixture? Start->Check1 MethodA Apply Method A: HPLC-UV (254 nm) Check1->MethodA Yes Check2 Is this Final Pharma Intermediate? Check1->Check2 No ResultA Result: Monitor disappearance of Alkyl Halide MethodA->ResultA MethodB Apply Method B: HPLC-ELSD + 19F-NMR Check2->MethodB Yes Analysis Analyze Impurity Profile MethodB->Analysis Pass PASS: Piperazine < 0.1% Regio-isomer < 0.1% Analysis->Pass Meets Specs Fail FAIL: Recrystallize (IPA/HCl) Analysis->Fail Fails Specs Fail->Check1 Reprocess

Caption: Analytical decision matrix ensuring rigorous quality control for pharmaceutical applications.

References
  • European Pharmacopoeia Commission. (2023).[1] General Chapter 2.2.29: Liquid Chromatography. European Directorate for the Quality of Medicines & HealthCare. [Link][1]

  • De Villiers, A., et al. (2016).[1] "Evaluation of Liquid Chromatography with Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Journal of Chromatography A, 1431, 17-26.[1] [Link]

  • Dolbier, W. R. (2009).[1] "Fluorine NMR Spectroscopy: A Guide to Structural Analysis." Guide to Fluorine NMR for Organic Chemists, Wiley. [Link][1]

  • Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis (7th ed.).[1] Cengage Learning.[1] (Reference for Potentiometric Titration vs. IC). [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(4-Fluorophenoxy)propyl]piperazine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-[3-(4-Fluorophenoxy)propyl]piperazine. As drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-[3-(4-Fluorophenoxy)propyl]piperazine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization: A Proactive Approach

While a specific Safety Data Sheet (SDS) may not always be readily available for every novel compound, a conservative approach based on structural analogs is a cornerstone of laboratory safety. 1-[3-(4-Fluorophenoxy)propyl]piperazine contains both a fluorophenyl group and a piperazine moiety. Structurally related compounds, such as 1-(4-Fluorophenyl)piperazine, are known to be hazardous.[1][2] Therefore, this compound must be treated as hazardous waste until proven otherwise.

The primary hazards associated with piperazine derivatives include skin corrosion, serious eye damage, and potential harm to aquatic life.[1][3][4] All handling and disposal procedures must be predicated on mitigating these risks.

Table 1: Hazard Profile based on Structural Analogs

Hazard TypeDescriptionPrimary Mitigation Strategy
Skin Corrosion/Irritation Can cause skin irritation and potentially severe chemical burns upon direct contact.[1][2][4]Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.[2][5]
Serious Eye Damage Poses a significant risk of severe eye damage upon contact.[1][4]Use safety glasses or goggles at all times.[2][5]
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke in laboratory areas.[6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]Handle in a well-ventilated area or a chemical fume hood.[8]
Environmental Hazard Piperazine derivatives can be harmful to aquatic life.[3]Do not dispose of down the drain or in regular trash.[3][9]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[10][11] Given the characteristics of its structural analogs, 1-[3-(4-Fluorophenoxy)propyl]piperazine should be managed as a hazardous waste, likely falling under characteristic wastes for toxicity or corrosivity depending on its specific properties.[12][13]

The Disposal Workflow: From Generation to Neutralization

The following protocol outlines a cradle-to-grave management process for 1-[3-(4-Fluorophenoxy)propyl]piperazine waste, ensuring safety and compliance at every stage.

Experimental Protocol: Waste Segregation and Collection
  • Identify the Waste Stream: All materials contaminated with 1-[3-(4-Fluorophenoxy)propyl]piperazine, including neat compound, solutions, contaminated pipette tips, gloves, and absorbent materials, must be considered hazardous waste.

  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible waste container.[3][14] The original product container is often a suitable choice for the primary waste. Ensure the container has a secure, tight-fitting lid.[3]

  • Properly Label the Container: Immediately upon adding the first piece of waste, label the container with a "HAZARDOUS WASTE" tag.[5][14] The label must clearly state the full chemical name: "1-[3-(4-Fluorophenoxy)propyl]piperazine" and an approximate concentration or quantity.[14] Do not use abbreviations or chemical formulas.[14]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[1][4] Chemical wastes should always be segregated by hazard class.[5][14]

  • Maintain a Closed System: Keep the waste container sealed at all times except when adding waste.[3][14][15] This prevents the release of potentially harmful vapors.

On-Site Management: The Satellite Accumulation Area (SAA)

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[14][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Storage: Keep the labeled waste container in this designated area.

  • Inspection: Inspect the container weekly for any signs of leakage or degradation.[14]

Final Disposal: Professional Handling

Under no circumstances should 1-[3-(4-Fluorophenoxy)propyl]piperazine be disposed of via standard trash or sanitary sewer systems.[3][5][9]

  • Contact EHS: Once your waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[14]

  • Licensed Disposal: The EHS department will arrange for the transfer of the waste to a licensed hazardous waste disposal company.[3]

  • Recommended Method: The preferred method for final disposal of piperazine compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][8]

Decontamination and Spill Management

Proper decontamination of equipment and swift, safe response to spills are critical components of the safety lifecycle.

Protocol for Decontaminating Empty Containers

Empty containers that once held 1-[3-(4-Fluorophenoxy)propyl]piperazine must be decontaminated before they can be considered non-hazardous.[3]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent as recommended by your EHS department).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste and add them to your designated 1-[3-(4-Fluorophenoxy)propyl]piperazine waste container.[3]

  • Final Disposal of Container: After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic, in accordance with your institution's policies.[3]

Emergency Protocol: Spill and Exposure Response

Table 2: Spill Response at a Glance

Spill SizeInitial ActionCleanup Procedure
Small Spill (<100 mL) Alert personnel in the immediate area. Ensure proper ventilation. Don appropriate PPE.Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[3][16] Work from the outside in. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[17]
Large Spill (>100 mL) Evacuate non-essential personnel from the area. If there is an inhalation hazard, leave the area immediately.Contact your institution's EHS department or emergency response team immediately.[3] Do not attempt to clean up a large spill without specialized training and equipment.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][18] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][18] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 1-[3-(4-Fluorophenoxy)propyl]piperazine waste.

G cluster_0 Waste Generation Point cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Emergency Path gen Waste Generated (e.g., contaminated gloves, solutions) container 1. Select & Label 'HAZARDOUS WASTE' Container gen->container spill Spill Occurs gen->spill segregate 2. Segregate from Incompatibles container->segregate saa 3. Store in Sealed Container in SAA segregate->saa ehs 4. Container Full? Contact EHS saa->ehs pickup 5. Licensed Vendor Picks Up Waste ehs->pickup incinerate 6. Disposal via High-Temp Incineration pickup->incinerate spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->spill_waste spill_waste->container Add to waste stream

Caption: Waste Disposal Workflow for 1-[3-(4-Fluorophenoxy)propyl]piperazine.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
  • Benchchem. Safe Disposal of 4-(Piperazin-1-YL)
  • Santa Cruz Biotechnology.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • ERG Environmental.
  • Fisher Scientific. 1-(4-Fluorophenyl)
  • Carl ROTH.
  • Thermo Fisher Scientific. 1-(4-Fluorophenyl)
  • Apollo Scientific.
  • ACTenviro.
  • U.S. Environmental Protection Agency.
  • Clarkson University. Chemical Spill Procedures.
  • Synquest Labs. 1-(3-fluorophenyl)
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